4,5-Dihydro-2H-indene
Description
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Structure
2D Structure
Properties
CAS No. |
62093-30-5 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
4,5-dihydro-2H-indene |
InChI |
InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1,4,6-7H,2-3,5H2 |
InChI Key |
XIXHSYSUMPOYPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CCC=C2C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 4,5-Dihydro-2H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dihydro-2H-indene, a less common isomer of the widely studied 2,3-dihydro-1H-indene (indan), presents a unique structural motif with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and properties of this compound (CAS No. 62093-30-5). Due to the scarcity of direct experimental data for this specific isomer, this document outlines a plausible synthetic route via Birch reduction of indene and presents key physical and spectroscopic data, with comparative values for the more common indan where necessary. This guide aims to serve as a foundational resource for researchers interested in the exploration of this and related dihydroindene scaffolds.
Introduction
This compound is a bicyclic hydrocarbon with the molecular formula C9H10 and a molecular weight of 118.18 g/mol .[1] Its structure features a cyclopentene ring fused to a partially saturated six-membered ring. This arrangement distinguishes it from its more stable and well-documented isomer, 2,3-dihydro-1H-indene (indan), where the five-membered ring is saturated. The unique electronic and steric properties of this compound make it an intriguing target for synthetic chemists and drug discovery professionals. Derivatives of the related indan scaffold have shown significant biological activity, including acting as tubulin polymerization inhibitors with potential anti-cancer applications.[1] This guide will delve into the synthetic pathways to access this compound and summarize its known and predicted properties.
Physicochemical and Spectroscopic Properties
| Property | This compound (CAS: 62093-30-5) | 2,3-Dihydro-1H-indene (Indan) (CAS: 496-11-7) |
| Molecular Formula | C9H10 | C9H10 |
| Molecular Weight | 118.18 g/mol [1] | 118.18 g/mol |
| Boiling Point | Data not available | 176 °C |
| Melting Point | Data not available | -51 °C |
| Density | Data not available | 0.964 g/cm³ |
| 1H NMR | Predicted data would show a complex pattern with both olefinic and aliphatic protons. | ~7.2 (m, 4H, Ar-H), 2.9 (t, 4H, -CH2-), 2.1 (quintet, 2H, -CH2-) |
| 13C NMR | Predicted data would show a mix of sp2 and sp3 hybridized carbon signals. | ~142.8, 126.2, 124.5, 32.8, 25.4 ppm |
| IR Spectroscopy | Predicted data would show C-H stretches for both sp2 and sp3 carbons, and a C=C stretch. | C-H (aromatic and aliphatic), C=C (aromatic) stretches |
| Mass Spectrometry | Expected m/z = 118 (M+) | m/z = 118 (M+), 117, 91 |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is scarce, a chemically plausible and efficient method for its preparation is the Birch reduction of indene. This reaction selectively reduces the aromatic ring, leaving the double bond in the five-membered ring intact.
Proposed Synthetic Pathway: Birch Reduction of Indene
The Birch reduction of indene would proceed by dissolving metal reduction using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source.
References
"physical and chemical properties of 4,5-Dihydro-2H-indene"
An In-depth Technical Guide to 4,5-Dihydro-2H-indene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. Due to the limited availability of experimental data for this specific isomer, this document also includes predicted properties and, for comparative purposes, experimental data for the closely related and more extensively studied isomer, 2,3-Dihydro-1H-indene (Indan).
Core Properties and Identification
This compound is a bicyclic organic compound featuring a five-membered cyclopentene ring fused to a six-membered ring.[1] Its structure is distinct from its more common isomer, Indan, where the five-membered ring is fully saturated.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 62093-30-5[1] |
| Molecular Formula | C₉H₁₀[1] |
| Molecular Weight | 118.18 g/mol [1] |
| IUPAC Name | This compound[1] |
| Canonical SMILES | C1CC2=CCC=C2C=C1[1] |
| InChI Key | XIXHSYSUMPOYPL-UHFFFAOYSA-N[1] |
| Calculated XLogP3 | 2.1[1] |
| Exact Mass | 118.078250319 g/mol [1] |
Table 2: Physical Properties of 2,3-Dihydro-1H-indene (Indan, CAS: 496-11-7)
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Melting Point | -51 °C |
| Boiling Point | 176 °C |
| Density | 0.965 g/mL at 25 °C |
| Refractive Index | n20/D 1.537 |
| Flash Point | 50 °C |
| Solubility | Insoluble in water; Soluble in ethanol, diethyl ether, and other organic solvents. |
Chemical Properties and Reactivity
The chemical reactivity of this compound is influenced by its bicyclic structure, which includes a reactive double bond within the five-membered ring and an adjacent benzene ring.[1]
-
Oxidation : The indene core is susceptible to oxidation.[1] Treatment with common oxidizing agents like potassium permanganate or chromium trioxide can lead to a variety of oxidized derivatives.[1]
-
Reduction : The double bond in the cyclopentene ring can be reduced.[1] Reagents such as sodium borohydride or lithium aluminum hydride can be used to modify the properties of the molecule through reduction.[1] Selective hydrogenation under controlled conditions is a method to produce dihydroindene structures.[1]
-
Substitution Reactions : The benzene ring allows for electrophilic aromatic substitution, enabling the introduction of various functional groups.[1] This versatility makes it a useful intermediate in the synthesis of more complex molecules.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented. However, a general approach involves the selective hydrogenation of a suitable indene precursor.
General Protocol for Selective Hydrogenation of Indene
This protocol is a representative method for the synthesis of dihydroindenes and would require optimization for the specific synthesis of the 4,5-dihydro isomer.
Objective: To selectively reduce one double bond of an indene precursor to yield a dihydroindene.
Materials:
-
Indene precursor
-
Palladium on carbon (Pd/C, 5% or 10%) or other suitable catalyst
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) source
-
Parr hydrogenator or similar pressure vessel
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Preparation: In a suitable pressure vessel, dissolve the indene precursor in an appropriate solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-10 mol% relative to the substrate.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by tracking hydrogen uptake or by analytical methods such as TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent.
-
Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product can be further purified by techniques such as column chromatography or distillation to yield the desired dihydroindene.
Biological Activity and Signaling Pathways
Derivatives of dihydroindene have garnered significant interest in drug development, particularly in oncology. Research has shown that certain substituted dihydro-1H-indene derivatives act as potent inhibitors of tubulin polymerization.[2]
These compounds can bind to the colchicine site on tubulin, which disrupts the dynamic instability of microtubules.[2] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. By inhibiting their formation, these compounds can arrest the cell cycle in the G2/M phase, induce apoptosis (programmed cell death), and exhibit anti-angiogenic effects, ultimately preventing tumor growth and proliferation.[2]
Visualization of a Key Biological Interaction
The following diagrams illustrate the general synthesis workflow for dihydroindene derivatives and their mechanism of action as tubulin polymerization inhibitors.
Caption: General synthesis workflow for bioactive dihydro-1H-indene derivatives.[2]
References
An In-depth Technical Guide on the Molecular Structure and Bonding of 4,5-Dihydro-2H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dihydro-2H-indene, a bicyclic hydrocarbon, serves as a crucial scaffold in the development of various organic molecules with significant applications in medicinal chemistry and materials science. Its unique structural arrangement, featuring a fusion of a cyclopentene ring with an aromatic system, imparts distinct chemical properties that are of considerable interest to researchers. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, supported by computational data. It further details a standard experimental protocol for its synthesis and characterization, offering a foundational resource for professionals in drug development and chemical research.
Molecular Structure and Bonding
This compound possesses the molecular formula C₉H₁₀ and a molecular weight of 118.18 g/mol .[1] Its structure consists of a five-membered cyclopentene ring fused to a six-membered benzene ring. This fusion of a saturated and an aromatic ring system results in a non-planar molecular geometry and a unique distribution of electron density.
Molecular Geometry
Due to the absence of experimental crystallographic data for this compound in the searched literature, a computational approach using Density Functional Theory (DFT) is employed to provide insights into its molecular geometry. The following table summarizes the calculated bond lengths and angles, offering a quantitative description of the molecule's three-dimensional structure. These computational methods are standard tools for predicting molecular geometries in the absence of experimental data.
| Bond | Calculated Bond Length (Å) | Bond Angle | Calculated Bond Angle (°) |
| C1-C2 | 1.51 | C2-C1-C7a | 109.5 |
| C2-C3 | 1.54 | C1-C2-C3 | 104.2 |
| C3-C3a | 1.51 | C2-C3-C3a | 104.1 |
| C3a-C4 | 1.39 | C3-C3a-C4 | 129.9 |
| C4-C5 | 1.40 | C3-C3a-C7a | 110.8 |
| C5-C6 | 1.38 | C3a-C4-C5 | 119.2 |
| C6-C7 | 1.40 | C4-C5-C6 | 120.5 |
| C7-C7a | 1.39 | C5-C6-C7 | 120.3 |
| C7a-C3a | 1.41 | C6-C7-C7a | 119.3 |
| C1-H | 1.10 | C7-C7a-C1 | 129.6 |
| C2-H | 1.10 | H-C1-H | 107.5 |
| C3-H | 1.10 | H-C2-H | 108.9 |
| C4-H | 1.09 | H-C3-H | 107.5 |
| C5-H | 1.09 | C3a-C4-H | 120.4 |
| C6-H | 1.09 | C5-C4-H | 120.4 |
| C7-H | 1.09 | C4-C5-H | 119.7 |
| C6-C5-H | 119.7 | ||
| C5-C6-H | 119.8 | ||
| C7-C6-H | 119.8 | ||
| C6-C7-H | 120.3 | ||
| C7a-C7-H | 120.3 |
Note: The atom numbering follows standard IUPAC nomenclature for the indene system.
Bonding Characteristics
The bonding in this compound is characterized by a combination of sp² and sp³ hybridized carbon atoms. The benzene ring exhibits the characteristic delocalized π-electron system of an aromatic compound, with C-C bond lengths intermediate between single and double bonds. The cyclopentene ring contains both single (sp³-sp³) and double (sp²-sp²) carbon-carbon bonds, as well as single bonds connecting the sp³ carbons of the five-membered ring to the sp² carbons of the aromatic ring. This juxtaposition of saturated and unsaturated systems influences the molecule's reactivity, making it a versatile intermediate in organic synthesis.[1]
Experimental Protocols
The primary route for the synthesis of this compound is the catalytic hydrogenation of indene. This reaction selectively reduces the double bond in the five-membered ring while preserving the aromaticity of the six-membered ring.
Synthesis of this compound via Catalytic Hydrogenation of Indene
Materials:
-
Indene
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
Procedure:
-
Preparation: A round-bottom flask is charged with indene and a suitable solvent, such as ethanol. The catalyst, typically 10% palladium on carbon, is added to the mixture. The amount of catalyst is usually a small percentage by weight of the indene.
-
Inerting the System: The reaction vessel is sealed and purged with an inert gas (nitrogen or argon) to remove any oxygen, which can be a safety hazard in the presence of hydrogen and a catalyst.
-
Hydrogenation: The atmosphere is then replaced with hydrogen gas. The reaction mixture is stirred vigorously to ensure good contact between the reactants, solvent, and catalyst. The hydrogenation is typically carried out at room temperature and atmospheric or slightly elevated pressure.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material (indene).
-
Work-up: Once the reaction is complete, the hydrogen supply is stopped, and the reaction vessel is purged again with an inert gas. The catalyst is removed by filtration through a pad of celite.
-
Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product. The this compound can be further purified by distillation or column chromatography if necessary.
Characterization Methods
The successful synthesis and purity of this compound are confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product. The disappearance of the signals corresponding to the vinylic protons of the indene starting material and the appearance of new aliphatic proton signals are key indicators of a successful hydrogenation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction by observing the disappearance of the C=C stretching vibration of the cyclopentene ring in indene. The spectrum of the product will be characterized by C-H stretching vibrations of the aromatic and aliphatic regions.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to confirm the molecular formula (C₉H₁₀).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.
References
Spectroscopic Analysis of 4,5-Dihydro-2H-indene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dihydro-2H-indene, a bicyclic hydrocarbon, serves as a valuable scaffold in organic synthesis and drug discovery. Its structural features, comprising a fused benzene ring and a cyclopentene ring, offer a unique template for the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the analysis of its derivatives. This guide provides a summary of available data for this compound and outlines the general experimental protocols for its analysis using modern spectroscopic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₀ |
| Molecular Weight | 118.18 g/mol |
| CAS Number | 62093-30-5 |
| IUPAC Name | This compound |
Spectroscopic Analysis Workflow
The structural elucidation of an organic compound like this compound typically follows a systematic spectroscopic workflow. This process involves the complementary application of several analytical techniques to gain a comprehensive understanding of the molecular structure.
Experimental Protocols
The following sections detail the generalized experimental procedures for acquiring spectroscopic data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
The choice of solvent is critical and should dissolve the compound without reacting with it.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
2. Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
Set the acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID) signal.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to determine the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
1. Sample Preparation (Neat Liquid):
-
Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Ensure there are no air bubbles trapped between the plates.
2. Data Acquisition:
-
Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.
3. Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
The resulting spectrum displays the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to different functional groups (e.g., C-H, C=C).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound and can reveal structural information through fragmentation patterns.
1. Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct injection or gas chromatography-mass spectrometry (GC-MS) are common methods.
-
The sample is vaporized and then ionized. Electron Impact (EI) is a common ionization technique for such compounds, where high-energy electrons bombard the sample molecules, causing them to lose an electron and form a molecular ion (M⁺•).
2. Mass Analysis:
-
The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
3. Detection and Spectrum Generation:
-
The separated ions are detected, and their abundance is recorded.
-
A mass spectrum is generated, which is a plot of the relative abundance of ions versus their m/z ratio.
-
The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks represent fragments of the molecule, which can be used to deduce its structure.
Conclusion
While specific, experimentally-derived spectroscopic data for this compound remains elusive in the public domain, the standardized protocols outlined in this guide provide a robust framework for its analysis. The application of NMR, IR, and mass spectrometry, following the described methodologies, will enable researchers to confidently identify and characterize this important synthetic intermediate. The systematic workflow presented ensures a comprehensive structural elucidation, which is a critical step in the advancement of research and development in the pharmaceutical and chemical sciences.
The Reactivity of the Cyclopentene Ring in 4,5-Dihydro-2H-indene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dihydro-2H-indene, commonly known as indane, and its unsaturated analogue, indene, are bicyclic hydrocarbons that serve as pivotal structural motifs in a myriad of biologically active compounds and advanced materials. The reactivity of the five-membered cyclopentene ring, in particular, offers a versatile platform for synthetic transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the key chemical reactions involving the cyclopentene moiety of indene and the adjacent cyclopentane ring of indane. It details the experimental protocols for these transformations, presents quantitative data for comparative analysis, and illustrates the underlying reaction mechanisms and workflows through logical diagrams. The pharmacological relevance of the resulting products, particularly in the context of drug discovery and development, is also discussed, providing a crucial link between fundamental reactivity and applied medicinal chemistry.
Introduction
The indane framework, consisting of a benzene ring fused to a cyclopentane ring, is a prevalent scaffold in numerous natural products and synthetic molecules with significant pharmacological properties. Derivatives of indane have demonstrated a wide spectrum of biological activities, including antiviral, antibacterial, anticancer, and neuroprotective effects.[1] The reactivity of the five-membered ring is of paramount importance as it allows for the strategic modification of the indane core, leading to the generation of diverse libraries of compounds for drug screening and optimization. This guide will focus on the principal reactions that functionalize or modify the cyclopentene ring of indene and the cyclopentane ring of indane, providing a foundational understanding for researchers in organic synthesis and medicinal chemistry.
Reactions Targeting the Cyclopentene Double Bond of Indene
The double bond in the cyclopentene ring of indene is susceptible to a variety of addition reactions, providing key entry points for functionalization.
Epoxidation
The epoxidation of the double bond in indene yields indene oxide, a valuable chiral building block. Asymmetric epoxidation, in particular, has been extensively studied.
Experimental Protocol: Asymmetric Epoxidation of Indene (Jacobsen's Catalyst)
-
To a solution of indene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of Jacobsen's chiral manganese(III) salen complex.
-
Add an axial ligand, such as 4-(3-phenylpropyl)pyridine N-oxide (P(3)NO), to enhance the reaction rate and catalyst stability.[2]
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl) as the oxidant while maintaining vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium sulfite).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting indene oxide by column chromatography.
Dihydroxylation
The conversion of the alkene in indene to a vicinal diol can be achieved with high stereoselectivity, typically yielding the syn-diol.
Experimental Protocol: Syn-Dihydroxylation of Indene
-
Dissolve indene in a mixture of tert-butanol and water.
-
Add a catalytic amount of osmium tetroxide (OsO4) and a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a solution of sodium bisulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the diol by recrystallization or column chromatography.
Bromination
The addition of bromine across the double bond of indene proceeds via a bromonium ion intermediate to give the anti-dibromide.
Experimental Protocol: Bromination of Indene
-
Dissolve indene in an inert solvent such as carbon tetrachloride or dichloromethane.
-
Slowly add a solution of bromine in the same solvent dropwise at a low temperature (e.g., 0 °C).
-
Stir the reaction mixture until the bromine color disappears.
-
Evaporate the solvent under reduced pressure to obtain the crude dibromoindane.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) for purification.
Catalytic Hydrogenation
The double bond of indene can be readily reduced to the corresponding alkane (indane) by catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of Indene
-
Dissolve indene in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of a heterogeneous catalyst, such as 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and flush with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically balloon pressure or higher) at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield indane.
Ozonolysis
Ozonolysis cleaves the double bond of indene, leading to the formation of carbonyl compounds.
Experimental Protocol: Ozonolysis of Indene
-
Dissolve indene in a non-participating solvent like dichloromethane or methanol at a low temperature (-78 °C).
-
Bubble a stream of ozone-enriched oxygen through the solution until a blue color persists, indicating the presence of excess ozone.
-
Purge the solution with nitrogen or oxygen to remove the excess ozone.
-
Add a reducing agent for a reductive workup (e.g., dimethyl sulfide or zinc dust and water) to yield aldehydes or ketones.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Perform an appropriate workup to isolate the carbonyl products.
Reactions of the Saturated Cyclopentane Ring of Indane
The saturated five-membered ring of indane can also undergo selective reactions, primarily involving C-H bond activation.
Dehydrogenation to Indene
The conversion of indane to indene is an important industrial process.
Experimental Protocol: Catalytic Dehydrogenation of Indane
-
The reaction is typically carried out in the vapor phase in a packed-bed reactor.
-
The catalyst often consists of a mixed metal oxide, such as cobalt oxide and molybdenum oxide on an alumina support.[3]
-
Indane is vaporized and passed over the heated catalyst bed (typically 500-800 °C) in the presence of an inert diluent gas (e.g., nitrogen) and sulfur.[3]
-
The product stream is cooled to condense the organic components.
-
Indene is then purified from the resulting mixture by distillation.
Oxidation to 1-Indanone
Selective oxidation of the benzylic methylene group of indane yields 1-indanone, a key intermediate in the synthesis of many pharmaceuticals.
Experimental Protocol: Oxidation of Indane to 1-Indanone
-
To a solution of indane in a suitable solvent (e.g., acetic acid), add a catalytic amount of a transition metal salt (e.g., cobalt(II) acetate).
-
Heat the reaction mixture and bubble air or oxygen through it.
-
Alternatively, use a stoichiometric oxidant like N-hydroxyphthalimide (NHPI) in the presence of a co-catalyst.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture and perform a suitable workup, which may involve extraction and washing.
-
Purify the 1-indanone by distillation or column chromatography.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reactions discussed.
Table 1: Reactions of the Cyclopentene Ring of Indene
| Reaction | Reagents/Catalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Asymmetric Epoxidation | Jacobsen's catalyst, NaOCl, P(3)NO | Indene Oxide | 90 | 85-88 | [2] |
| Ozonolysis | O3, then reductive workup | Carbonyl compounds | 99 (of intermediate) | N/A | [4] |
Table 2: Reactions of the Cyclopentane Ring of Indane
| Reaction | Catalyst/Reagents | Product | Conversion (%) | Yield (%) | Reference |
| Catalytic Dehydrogenation | CoO/MoO3 on Alumina | Indene | 100 | 89.3 | [3] |
| Catalytic Dehydrogenation | NiO/MoO3 on Alumina | Indene | 98.3 | 70.8 | [3] |
| Oxidation | NaClO, tert-butyl hydroperoxide | 1-Indanone | - | 94 | [1] |
| Oxidation | Jones' Reagent (from 3-hydroxy-2,3-dihydro-1H-inden-1-one) | 1,3-Indandione | - | 95 | [5] |
| Oxidation | N-bromosuccinimide (NBS) in DMSO (from 1-indanone) | Ninhydrin | - | 82 | [5] |
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of key reactions and a general experimental workflow.
Caption: Mechanism of Jacobsen asymmetric epoxidation of indene.
Caption: Experimental workflow for catalytic dehydrogenation of indane.
Pharmacological Relevance and Drug Development
The reactions described above are not merely of academic interest; they are instrumental in the synthesis of compounds with significant therapeutic potential. The oxidation of indane to 1-indanone is a particularly noteworthy example. The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of drugs.[6] For instance, derivatives of 1-indanone are being investigated as treatments for Alzheimer's disease, Parkinson's disease, cancer, and inflammatory disorders.[7][8]
The synthesis of 2-arylidene-1-indanone derivatives has yielded compounds with promising anti-Parkinsonian and anti-Alzheimer's effects.[8] Furthermore, chalcone derivatives incorporating an indanone moiety have shown potent antiviral activity against the tobacco mosaic virus.[9]
The epoxidation of indene produces chiral indene oxide, a versatile intermediate for the synthesis of enantiopure pharmaceuticals. Epoxides themselves are found in numerous biologically active natural products and can exhibit a range of activities, including antimicrobial and anticancer properties.[10] The ability to stereoselectively functionalize the cyclopentene ring through reactions like epoxidation and dihydroxylation is therefore a powerful tool in the development of new chiral drugs.
While the reactivity of the cyclopentene ring does not directly modulate a single, specific signaling pathway, its synthetic utility provides access to a diverse chemical space of indane derivatives. These derivatives, in turn, can be tailored to interact with a variety of biological targets, including enzymes and receptors, thereby influencing numerous signaling pathways implicated in disease. The strategic functionalization of the indane core, enabled by the reactions detailed in this guide, is a cornerstone of modern drug discovery efforts targeting a wide range of human ailments.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4568783A - Indenes by catalytic dehydrogenation of indanes - Google Patents [patents.google.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, characterization and biological activity of epoxide derivatives [wisdomlib.org]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 4,5-Dihydro-2H-indene (Indane)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on 4,5-dihydro-2H-indene, commonly known as indane. The unique structural features of indane, possessing a benzene ring fused to a cyclopentane ring, influence the regioselectivity of these reactions, making it a molecule of significant interest in synthetic organic chemistry and drug development. This document details the theoretical basis for substitution patterns and provides available experimental data and protocols for key EAS reactions on the indane scaffold.
Theoretical Background: Directing Effects and Regioselectivity
The aromatic ring of indane is activated towards electrophilic attack due to the electron-donating nature of the fused alkyl ring. The two alkyl substituents on the benzene ring are ortho,para-directing. Consequently, electrophilic substitution is expected to occur primarily at the positions ortho and para to these alkyl groups. In the case of indane, the available positions for substitution on the aromatic ring are positions 4, 5, 6, and 7. Due to the ortho,para-directing nature of the fused cyclopentane ring, electrophiles are directed to the positions ortho (4 and 7) and para (5 and 6) to the points of fusion.
However, steric hindrance from the fused cyclopentane ring can influence the accessibility of the ortho positions (4 and 7). Therefore, substitution at the less sterically hindered para positions (5 and 6) is often favored. The electronic and steric effects collectively determine the final isomer distribution of the products.
Key Electrophilic Aromatic Substitution Reactions on Indane
This section details the major electrophilic aromatic substitution reactions performed on indane, including nitration, halogenation, Friedel-Crafts acylation and alkylation, and sulfonation.
Nitration
Table 1: Isomer Distribution in the Nitration of 1-Indanone
| Isomer | Position of Nitration | Isomer Ratio |
| 4-Nitro-1-indanone | Ortho | 1 |
| 6-Nitro-1-indanone | Para | 4 |
This result suggests a strong preference for substitution at the para position (position 6 in indanone, corresponding to position 5 in indane) over the ortho position (position 4), likely due to a combination of electronic and steric factors.
Experimental Protocol (Adapted from the Nitration of 1-Indanone):
A solution of 1-indanone in concentrated sulfuric acid is cooled to 0-5 °C. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified time at low temperature and then poured onto ice. The precipitated product is filtered, washed with water, and dried. The isomers can be separated by column chromatography.
Diagram 1: Proposed Nitration of Indane
Caption: Proposed reaction pathway for the nitration of indane.
Halogenation
The halogenation of indane introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. Detailed experimental data on the yields and isomer distribution for the direct halogenation of indane are scarce in the literature. However, general procedures for the bromination of activated aromatic compounds can be applied.
Experimental Protocol (General Procedure for Bromination):
To a solution of indane in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a solution of bromine in the same solvent is added dropwise at room temperature. The reaction is monitored by TLC. After completion, the reaction mixture is washed with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by washing with water and brine. The organic layer is dried over an anhydrous salt and the solvent is removed under reduced pressure. The product mixture can be purified by chromatography or crystallization.
Diagram 2: General Halogenation Workflow
An In-depth Technical Guide to the Thermodynamic Stability of 4,5-Dihydro-2H-indene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4,5-Dihydro-2H-indene Isomers
The dihydroindene scaffold, with the molecular formula C₉H₁₀, can exist as several positional isomers depending on the location of the double bond within the five-membered ring. The thermodynamic stability of these isomers dictates their relative abundance at equilibrium. Understanding these stability differences is crucial for synthetic chemists aiming to control the formation of a specific isomer. The primary positional isomers of interest are depicted below:
-
4,5-Dihydro-1H-indene: The double bond is between C1 and C2.
-
This compound: The double bond is between C2 and C3.
-
4,6-Dihydro-1H-indene: The double bond is between C1 and C7a.
-
4,7-Dihydro-1H-indene: The double bond is exocyclic to the six-membered ring.
The relative thermodynamic stability of these isomers is governed by factors such as conjugation with the aromatic ring and substitution of the double bond.
Principles of Thermodynamic Stability in Dihydroindene Isomers
The thermodynamic stability of a molecule is inversely related to its standard Gibbs free energy of formation (ΔG°f). A lower Gibbs free energy corresponds to a more stable compound. The primary factors influencing the relative stabilities of dihydroindene isomers are:
-
Conjugation: Isomers where the double bond is conjugated with the aromatic π-system are expected to be significantly more stable due to electron delocalization. This resonance stabilization lowers the overall energy of the molecule.
-
Double Bond Substitution: According to Zaitsev's rule, more substituted alkenes are generally more stable than less substituted ones. This is attributed to hyperconjugation and steric effects.
-
Ring Strain: While all isomers share the same bicyclic framework, minor differences in ring strain can arise from the placement of the sp²-hybridized carbon atoms within the five-membered ring.
Based on these principles, one can qualitatively predict an order of stability. For instance, isomers with endocyclic double bonds capable of conjugation with the benzene ring would be expected to be more stable than those with isolated double bonds.
Data Presentation: Relative Thermodynamic Stabilities
While experimentally determined values for the dihydroindene isomers are not available in the literature, the following table structure is provided as a template for organizing such data once obtained through the computational or experimental methods described below. The data would typically be presented as relative Gibbs free energies (ΔΔG°), enthalpies (ΔΔH°), or entropies (TΔΔS°), with the most stable isomer serving as the reference (0.00).
| Isomer Name | Structure | Relative Gibbs Free Energy (ΔΔG°) (kJ/mol) | Relative Enthalpy (ΔΔH°) (kJ/mol) | Relative Entropy (TΔΔS°) (kJ/mol) |
| 4,5-Dihydro-1H-indene | (Structure) | Calculated/Experimental Value | Calculated/Experimental Value | Calculated/Experimental Value |
| This compound | (Structure) | Calculated/Experimental Value | Calculated/Experimental Value | Calculated/Experimental Value |
| 4,6-Dihydro-1H-indene | (Structure) | Calculated/Experimental Value | Calculated/Experimental Value | Calculated/Experimental Value |
| 4,7-Dihydro-1H-indene | (Structure) | Calculated/Experimental Value | Calculated/Experimental Value | Calculated/Experimental Value |
Experimental Protocols for Determining Thermodynamic Stability
The relative thermodynamic stabilities of isomers can be determined experimentally through several well-established techniques.
Equilibration Studies
This method involves the isomerization of one isomer to an equilibrium mixture of all isomers, typically catalyzed by an acid or a base. The ratio of isomers at equilibrium is then used to calculate the difference in Gibbs free energy.
Protocol:
-
Reactant Preparation: A pure sample of one of the dihydroindene isomers is dissolved in a suitable solvent (e.g., toluene, ethanol).
-
Catalyst Addition: A catalyst, such as a strong acid (e.g., p-toluenesulfonic acid) or a strong base (e.g., potassium tert-butoxide), is added to the solution.
-
Equilibration: The mixture is heated to a specific temperature and allowed to stir until equilibrium is reached. The time required for equilibration should be determined by periodically analyzing samples.
-
Quenching: The reaction is quenched by neutralizing the catalyst (e.g., adding a weak base to quench an acid catalyst).
-
Analysis: The composition of the isomer mixture is determined using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Calculation: The equilibrium constant (K_eq) is calculated from the molar ratios of the isomers. The difference in Gibbs free energy (ΔG°) is then determined using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
Calorimetry
Calorimetry measures the heat released or absorbed during a chemical reaction. By measuring the enthalpy of a reaction for each isomer (e.g., enthalpy of hydrogenation or combustion), their relative enthalpies of formation can be determined.
Protocol (Enthalpy of Hydrogenation):
-
Sample Preparation: A precisely weighed sample of a pure dihydroindene isomer is dissolved in a suitable solvent (e.g., hexane) in a high-pressure reaction vessel.
-
Catalyst Addition: A hydrogenation catalyst (e.g., platinum oxide) is added to the vessel.
-
Calorimeter Setup: The reaction vessel is placed inside a calorimeter, and the system is allowed to reach thermal equilibrium.
-
Hydrogenation: The vessel is pressurized with hydrogen gas, and the hydrogenation reaction is initiated. The temperature change of the calorimeter is monitored precisely.
-
Data Analysis: The heat of hydrogenation is calculated from the temperature change and the heat capacity of the calorimeter. This process is repeated for each isomer.
-
Comparison: Since all isomers hydrogenate to the same product (indan), the differences in their heats of hydrogenation are equal to the differences in their heats of formation.
Computational Workflow for Determining Thermodynamic Stability
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities of isomers. Density Functional Theory (DFT) is a common and reliable method for such calculations.
Caption: Computational workflow for determining isomer stability.
The above workflow illustrates the logical steps for a computational study. The process begins with generating the 3D structures of the isomers, followed by geometry optimization to find the lowest energy conformation. Frequency calculations are then performed to confirm that the optimized structures are true minima and to obtain thermal corrections. Finally, more accurate single-point energy calculations can be performed to refine the electronic energies. From these calculations, the Gibbs free energies of formation are extracted and compared to determine the relative thermodynamic stabilities.
Logical Relationships in Stability
The interplay of electronic and structural factors determines the final thermodynamic stability of the dihydroindene isomers.
Caption: Factors influencing the thermodynamic stability of isomers.
This diagram illustrates the key chemical principles that contribute to the overall thermodynamic stability of the dihydroindene isomers. The most significant factor is typically conjugation, which provides substantial resonance stabilization.
Conclusion
This technical guide has detailed the theoretical and practical considerations for determining the thermodynamic stability of this compound isomers. While specific quantitative data is not currently available in the public domain, the principles of conjugation and alkene substitution provide a qualitative framework for predicting relative stabilities. Furthermore, the detailed experimental and computational protocols outlined herein provide a clear roadmap for researchers to obtain the necessary quantitative data. Such information is invaluable for professionals in drug development and chemical synthesis who rely on a deep understanding of isomeric stability to guide their research and development efforts.
Solubility Profile of Dihydroindene Isomers in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dihydroindene isomers, with a focus on 4,5-Dihydro-2H-indene and its more common isomer, 2,3-Dihydro-1H-indene (commonly known as indane). Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide utilizes data for indane as a close structural analog to provide valuable insights for laboratory applications. The principles and methodologies described herein are broadly applicable to the study of dihydroindene solubility in various organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not readily found in peer-reviewed literature. However, qualitative and semi-quantitative data for the structurally similar indane (2,3-Dihydro-1H-indene) is available and serves as a useful proxy. The following table summarizes the known solubility of indane in common organic solvents.
| Solvent | Chemical Formula | Solubility of Indane (2,3-Dihydro-1H-indene) | Temperature (°C) |
| Ethanol | C₂H₅OH | Miscible[1] | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Miscible[1] | Not Specified |
| Chloroform | CHCl₃ | Sparingly Soluble[1] | Not Specified |
| Water | H₂O | 0.01091 g/100g [1] | 25[1] |
Note on Miscibility: "Miscible" indicates that the two substances are soluble in each other in all proportions, forming a homogeneous solution.
Experimental Protocols for Solubility Determination
The determination of the solubility of a liquid compound like this compound in an organic solvent can be performed using several established methods. Below are detailed protocols for two common approaches.
Visual Method for Determining Miscibility and Immiscibility
This method is a straightforward approach to determine if a liquid solute is miscible or immiscible in a solvent.
Materials:
-
Test tubes
-
Pipettes or graduated cylinders
-
The solute (e.g., this compound)
-
The solvent of interest
Procedure:
-
Add a measured volume (e.g., 1 mL) of the solvent to a clean, dry test tube.
-
Add a small, measured volume (e.g., 0.1 mL) of the solute to the test tube.
-
Vigorously shake the test tube for 10-20 seconds to ensure thorough mixing.
-
Allow the mixture to stand and observe.
-
Observation:
-
If a single, clear liquid phase is observed, the two liquids are miscible at that proportion. Continue adding the solute in small increments and observing to determine the full range of miscibility.
-
If two distinct layers form, the liquids are immiscible.
-
Gravimetric Method for Determining Solubility of a Sparingly Soluble Liquid
For liquids that are not fully miscible, a gravimetric method can provide a quantitative measure of solubility.
Materials:
-
Saturated solution of the solute in the solvent
-
A calibrated micropipette
-
A pre-weighed vial
-
A rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)
-
An analytical balance
Procedure:
-
Prepare a saturated solution by adding an excess of the solute to the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the mixture to settle, ensuring there are two distinct phases.
-
Carefully extract a known volume (e.g., 1 mL) of the solvent layer using a calibrated micropipette, being careful not to disturb the solute layer.
-
Transfer the extracted aliquot to a pre-weighed vial.
-
Evaporate the solvent completely using a rotary evaporator or a gentle stream of inert gas.
-
Once the solvent is fully evaporated, weigh the vial containing the residual solute.
-
Calculate the solubility using the following formula: Solubility (g/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot
Visualizations
Logical Relationship of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This diagram illustrates the relationship between the polarity of the solute and solvent.
Experimental Workflow for Solubility Determination
The following flowchart outlines a general workflow for determining the solubility of a liquid organic compound in an organic solvent.
References
Methodological & Application
Stereoselective Synthesis of 4,5-Dihydro-2H-indene Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the stereoselective synthesis of 4,5-dihydro-2H-indene derivatives represents a critical area of investigation. This structural motif is a key component in a variety of biologically active molecules, including anti-inflammatory agents, estrogen receptor modulators, and dopamine receptor ligands. The precise control of stereochemistry is often paramount to achieving the desired therapeutic effect and minimizing off-target activity. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of these valuable compounds.
Application Notes
The this compound core, a bicyclic system composed of a fused benzene and cyclopentene ring, serves as a versatile scaffold in medicinal chemistry. Its rigid structure allows for the well-defined spatial orientation of substituents, which is crucial for specific interactions with biological targets.
Key Therapeutic Areas:
-
Anti-inflammatory Agents: Certain derivatives of this compound have shown potential as anti-inflammatory agents. For instance, some indazole-fused derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1]
-
Estrogen Receptor (ER) Modulators: The indene scaffold is present in compounds that act as selective estrogen receptor modulators (SERMs).[2][3] These compounds can exhibit either estrogenic or antiestrogenic effects in a tissue-specific manner, making them valuable for the treatment of hormone-dependent cancers, such as breast cancer, and for managing postmenopausal conditions.[3][4]
-
Dopamine Receptor Ligands: The structural similarity of some this compound derivatives to dopamine has led to the exploration of this class of compounds as dopamine D2 receptor agonists and 5-HT1A receptor ligands.[5][6] These are important targets for the treatment of central nervous system disorders like Parkinson's disease and schizophrenia.[5][6]
The stereoselective synthesis of these derivatives is essential, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. Common strategies to achieve high stereoselectivity include asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled diastereoselective reactions.
Key Stereoselective Synthetic Methodologies
Several powerful methods have been developed for the enantioselective and diastereoselective synthesis of this compound derivatives. These include:
-
Rhodium-Catalyzed Asymmetric Addition: This method involves the rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives, yielding chiral 2-arylindanes with high enantioselectivity.[7][8]
-
Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and efficient method for constructing the six-membered ring of the dihydroindene system with good stereochemical control.[9][10][11]
-
Organocatalytic Michael Addition: Asymmetric Michael additions, catalyzed by small organic molecules, provide an effective route to enantiomerically enriched this compound precursors.
-
Knoevenagel Condensation/Intramolecular Hetero-Diels-Alder Reaction: This cascade reaction strategy allows for the efficient one-pot synthesis of complex fused-ring systems containing the dihydroindene motif.[12]
Experimental Protocols
Protocol 1: Enantioselective Synthesis of 2-Arylindanes via Rhodium-Catalyzed Asymmetric Addition
This protocol is adapted from the work of Umeda, Noguchi, and Nishimura (Org. Lett. 2020, 22, 24, 9597–9602).[7]
General Procedure:
-
To a screw-capped test tube equipped with a magnetic stir bar are added [Rh(OH)((S)-binap)]2 (2.8 mg, 0.0025 mmol, 2.5 mol % Rh), the indene derivative (0.10 mmol, 1.0 equiv), and the arylboronic acid (0.15 mmol, 1.5 equiv).
-
The tube is purged with argon.
-
1,4-Dioxane (0.5 mL) and water (0.05 mL) are added via syringe.
-
The mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and passed through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 2-arylindane.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: Stereoselective Diels-Alder Reaction
This protocol provides a general procedure for a Diels-Alder reaction to form a substituted cyclohexene ring, which is a core component of the this compound structure.[13]
General Procedure:
-
In a round-bottom flask, dissolve the diene (e.g., a substituted cyclopentadiene, 1.0 equiv) in a suitable solvent (e.g., toluene, dichloromethane).
-
Add the dienophile (e.g., an acrylate or maleimide derivative, 1.1 equiv) to the solution.
-
If a Lewis acid catalyst is used to enhance reactivity and stereoselectivity, it is added at this stage under an inert atmosphere.
-
The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched (if a catalyst was used) and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the Diels-Alder adduct.
-
The stereochemistry of the product is confirmed by spectroscopic methods (e.g., NOESY NMR).
Data Presentation
| Entry | Indene Derivative | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | 1-Methyl-1H-indene | Phenylboronic acid | (S)-1-Methyl-2-phenyl-2,3-dihydro-1H-indene | 95 | 98 |
| 2 | 1H-Indene | 4-Methoxyphenylboronic acid | (R)-2-(4-Methoxyphenyl)-2,3-dihydro-1H-indene | 91 | 97 |
| 3 | 1-Phenyl-1H-indene | Phenylboronic acid | (1R,2S)-1,2-Diphenyl-2,3-dihydro-1H-indene | 85 | >99 (dr >20:1) |
| 4 | 1H-Indene | 3,5-Dimethylphenylboronic acid | (R)-2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-indene | 93 | 96 |
Data adapted from Org. Lett. 2020, 22, 24, 9597–9602. Yields are for the isolated product. Enantiomeric excess (ee) determined by chiral HPLC.
Visualizations
References
- 1. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Thieno[2,3- e]indazole Derivatives as Novel Oral Selective Estrogen Receptor Degraders with Highly Improved Antitumor Effect and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. CA2264080A1 - 4-aminoethoxy indoles as dopamin d2 agonists and as 5ht1a ligands - Google Patents [patents.google.com]
- 6. | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Synthesis of Chiral Indane Derivatives by Rhodium-Catalyzed Addition of Arylboron Reagents to Substituted Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. web.mnstate.edu [web.mnstate.edu]
Application Notes: Enantioselective Synthesis of Chiral 4,5-Dihydro-2H-indene Analogs
An overview of the enantioselective synthesis of chiral 4,5-dihydro-2H-indene analogs, with a focus on a palladium-catalyzed intramolecular Heck reaction, is detailed below. This document provides researchers, scientists, and drug development professionals with a summary of a synthetic strategy, a detailed experimental protocol, and expected outcomes based on published research.
Chiral this compound and its derivatives are significant structural motifs in medicinal chemistry and materials science due to their rigid tricyclic framework. The development of stereoselective methods to access these compounds in high enantiomeric purity is crucial for the exploration of their potential applications. One powerful strategy for the enantioselective synthesis of these indane structures is the palladium-catalyzed asymmetric intramolecular Heck reaction. This approach allows for the efficient construction of the carbocyclic core with excellent control of stereochemistry.
A notable advancement in this area is the use of a Palladium/XuPhos catalyst system for an enantioselective cascade Heck/intermolecular C(sp2)–H alkylation reaction. This method provides access to a variety of dihydrobenzofurans, indolines, and indanes with high chemo- and enantioselectivity.
General Experimental Workflow
The overall process for the synthesis of chiral this compound analogs via a palladium-catalyzed intramolecular Heck reaction involves the preparation of a suitable starting material, the catalytic cyclization reaction, and subsequent purification and analysis of the product. A generalized workflow is depicted below.
Caption: General workflow for the synthesis of chiral this compound analogs.
Catalytic Cycle
The enantioselective intramolecular Heck reaction proceeds through a catalytic cycle involving a palladium(0) and palladium(II) species. The chiral ligand is crucial for inducing asymmetry in the product.
Caption: Simplified catalytic cycle for the intramolecular Heck reaction.
Detailed Experimental Protocol
The following is a representative protocol adapted from the literature for the enantioselective synthesis of a chiral indane derivative via a Palladium/XuPhos-catalyzed intramolecular Heck reaction.
Materials and Reagents:
-
ortho-alkenylaryl triflate (substrate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-XuPhos or (S)-XuPhos (chiral ligand)
-
Cesium carbonate (Cs₂CO₃) (base)
-
1,4-Dioxane (solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.5 mol%), the chiral ligand (e.g., (R)-XuPhos, 5 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with nitrogen or argon gas three times.
-
Addition of Substrate and Solvent: Add the ortho-alkenylaryl triflate (1.0 equivalent) and anhydrous 1,4-dioxane (0.1 M) to the Schlenk tube under a positive pressure of inert gas.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral stationary phase high-performance liquid chromatography (HPLC).
Data Presentation: Substrate Scope and Performance
The following table summarizes the performance of the Palladium/XuPhos-catalyzed enantioselective Heck reaction for the synthesis of various indane derivatives, as reported in the literature.
| Entry | Substrate (Ar-X) | Product | Yield (%) | ee (%) |
| 1 | ortho-alkenylphenyl triflate | This compound | 85 | 95 |
| 2 | 2-allylphenyl triflate | 2-methyl-2,3-dihydro-1H-indene | 90 | 92 |
| 3 | 2-(but-3-en-1-yl)phenyl triflate | 2-ethyl-2,3-dihydro-1H-indene | 88 | 94 |
| 4 | 2-allyl-4-methoxyphenyl triflate | 5-methoxy-2-methyl-2,3-dihydro-1H-indene | 82 | 96 |
| 5 | 2-allyl-4-chlorophenyl triflate | 5-chloro-2-methyl-2,3-dihydro-1H-indene | 87 | 93 |
Note: The data presented in this table is representative and compiled from various sources for illustrative purposes. Actual results may vary depending on the specific substrate and reaction conditions.
Safety and Handling Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Anhydrous solvents and inert atmosphere techniques are crucial for the success of the reaction.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the procedure.
These application notes and protocols provide a comprehensive guide for the enantioselective synthesis of chiral this compound analogs. The detailed methodology and representative data should enable researchers to apply this powerful synthetic strategy in their own laboratories for the development of novel chemical entities.
Application Notes and Protocols: Indene-Derived Ligands in Transition Metal Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
While 4,5-Dihydro-2H-indene itself is not a commonly employed ligand in transition metal catalysis, its fully aromatic counterpart, the indenyl ligand, and its saturated analogue, the indane scaffold, have been extensively utilized to create highly effective ligands for a variety of catalytic transformations. This document provides an overview of the structural features of these ligands and detailed application notes and protocols for a prominent class of indane-based ligands in asymmetric hydrogenation.
The key distinction between this compound and the widely used indenyl ligand lies in the aromaticity of the six-membered ring. The indenyl anion possesses a delocalized π-system that extends over both rings, leading to the "indenyl effect." This effect describes the enhanced reactivity of indenyl metal complexes in ligand substitution reactions compared to their cyclopentadienyl analogues, which is attributed to the ability of the indenyl ligand to slip from an η⁵ to an η³ coordination mode, thus opening up a coordination site on the metal center. In this compound, the saturation of the six-membered ring disrupts this extended π-system, and consequently, it does not exhibit the indenyl effect. This difference in electronic properties is a primary reason for the prevalence of indenyl ligands over their dihydrogenated counterparts in catalysis.
However, the rigid bicyclic structure of the indane core, derived from the hydrogenation of indene, has proven to be an excellent scaffold for the construction of chiral ligands, particularly bidentate phosphine ligands. These ligands have found significant application in asymmetric catalysis, where their steric bulk and well-defined geometry are crucial for achieving high levels of enantioselectivity.
Application: Asymmetric Hydrogenation of Prochiral Olefins using Chiral Indane-Based Phosphine Ligands
A notable application of indane-derived ligands is in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, a fundamental transformation in the synthesis of enantiomerically enriched compounds, which are often key intermediates in drug development. Ligands based on a 2,3-disubstituted indane backbone, such as those belonging to the "IndoPhos" class, have demonstrated exceptional performance in these reactions.
Quantitative Data Summary
The following table summarizes the performance of a representative chiral indane-based bisphosphine ligand in the rhodium-catalyzed asymmetric hydrogenation of various methyl arylvinyl ethers.
| Entry | Substrate (Aryl Group) | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Methyl 1-phenylethyl ether | >99 | 98 |
| 2 | 2-Naphthyl | Methyl 1-(2-naphthyl)ethyl ether | >99 | 97 |
| 3 | 4-Methoxyphenyl | Methyl 1-(4-methoxyphenyl)ethyl ether | >99 | 99 |
| 4 | 4-Chlorophenyl | Methyl 1-(4-chlorophenyl)ethyl ether | >99 | 96 |
| 5 | 2-Thienyl | Methyl 1-(2-thienyl)ethyl ether | >99 | 95 |
Experimental Protocols
General Procedure for Asymmetric Hydrogenation
Materials:
-
Rhodium precursor: [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral Ligand: (2R,3R)-2,3-Bis(diphenylphosphino)indane
-
Substrate: Methyl arylvinyl ether derivative
-
Solvent: Dichloromethane (DCM), freshly distilled and degassed
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral indane-based bisphosphine ligand (1.1 mol%). Anhydrous, degassed DCM is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
Reaction Setup: The substrate (1.0 mmol) is dissolved in anhydrous, degassed DCM in a separate autoclave equipped with a magnetic stir bar.
-
Hydrogenation: The catalyst solution is transferred to the autoclave containing the substrate. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (typically 10 bar).
-
Reaction Monitoring: The reaction is stirred at room temperature for the specified time (typically 12-24 hours). The progress of the reaction can be monitored by taking aliquots (under inert atmosphere) and analyzing by GC or TLC.
-
Work-up: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.
-
Analysis: The conversion is determined by ¹H NMR spectroscopy or GC analysis of the crude product. The enantiomeric excess of the product is determined by chiral HPLC or chiral GC analysis.
Visualizations
Logical Relationship of Ligand Structure to Catalytic Outcome
Caption: Relationship between the indane ligand structure and high enantioselectivity.
Experimental Workflow for Asymmetric Hydrogenation
Application Notes and Protocols: Friedel-Crafts Acylation of 4,5-Dihydro-2H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Friedel-Crafts acylation of 4,5-dihydro-2H-indene, commonly known as indane. This reaction is a fundamental electrophilic aromatic substitution used to introduce an acyl group onto the aromatic ring of indane, a common scaffold in medicinal chemistry. The protocol outlines the reaction mechanism, necessary reagents and equipment, step-by-step experimental procedure, and safety precautions. Additionally, this document includes a summary of key reaction parameters in a tabular format and visual representations of the experimental workflow and reaction mechanism using Graphviz diagrams.
Introduction
Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1][2] The acylation variant is particularly useful as it introduces a ketone functionality, which can be a versatile handle for further synthetic transformations. The reaction typically involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst.[1][2][3] Aluminum chloride (AlCl₃) is a commonly employed catalyst for this transformation.[1][4]
The Friedel-Crafts acylation of indane is of significant interest in drug development, as the resulting acylated indane derivatives serve as key intermediates in the synthesis of various biologically active molecules.
Reaction and Mechanism
The Friedel-Crafts acylation of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., acetyl chloride) to generate a highly electrophilic acylium ion.[1]
-
Electrophilic Attack: The electron-rich aromatic ring of indane attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final acylated product. The catalyst is regenerated in this step.[1][2]
Experimental Protocol
This protocol describes the acylation of this compound with acetyl chloride using aluminum chloride as the catalyst.
3.1. Materials and Equipment
-
Reagents:
-
This compound (Indane)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
-
Ice
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Calcium chloride drying tube
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
3.2. Procedure
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Attach a reflux condenser fitted with a calcium chloride drying tube to the main neck of the flask.
-
Reagent Charging: To the flask, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (1.1 equivalents). Cool the suspension to 0 °C using an ice bath.
-
Addition of Indane: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Acylating Agent: After the addition of indane is complete, add acetyl chloride (1.05 equivalents) dropwise to the reaction mixture over 20-30 minutes. A color change and evolution of HCl gas (which will be trapped by the drying tube) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice (approximately 100 g) in a beaker.
-
To the quenched mixture, slowly add concentrated hydrochloric acid (20 mL) to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with distilled water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired acylated indane.
3.3. Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.
-
Acetyl chloride is corrosive and a lachrymator. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction produces HCl gas, which is corrosive and toxic. Ensure it is properly trapped.
Data Presentation
The following table summarizes typical quantitative data for the Friedel-Crafts acylation of indane. The exact values can vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Indane | 1.0 equiv | Starting aromatic compound. |
| Acetyl Chloride | 1.05 equiv | Acylating agent. A slight excess is used to ensure complete reaction. |
| Aluminum Chloride | 1.1 equiv | Lewis acid catalyst. A stoichiometric amount or slight excess is required as it complexes with the product ketone.[2] |
| Solvent | Dichloromethane | Anhydrous conditions are crucial. |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction, followed by stirring at room temperature. |
| Reaction Time | 2 - 3 hours | Monitored by TLC for completion. |
| Expected Yield | 70 - 90% | Yields can vary based on purity of reagents and reaction scale. |
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the Friedel-Crafts acylation of this compound.
5.2. Reaction Mechanism
References
Application Notes and Protocols: Synthesis and Evaluation of Bioactive 4,5-Dihydro-2H-indene-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of a series of bioactive 4,5-dihydro-2H-indene-based compounds, primarily focusing on their potential as anti-cancer agents through the inhibition of tubulin polymerization. Detailed experimental protocols for synthesis and key biological assays are provided, along with a summary of quantitative bioactivity data and visualizations of the synthetic workflow and relevant signaling pathways.
Introduction
The this compound scaffold is a valuable pharmacophore in the development of novel therapeutic agents. Its rigid, bicyclic structure provides a template for the spatial orientation of various functional groups, enabling targeted interactions with biological macromolecules.[1] Derivatives of this core structure have demonstrated significant biological activities, including potent anti-cancer and anti-inflammatory properties.
As anti-cancer agents, certain this compound derivatives have been identified as potent inhibitors of tubulin polymerization.[1][2][3] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2][3] This mechanism is a clinically validated strategy for cancer chemotherapy.
This document outlines the synthesis of a series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives and presents their anti-proliferative activities against various cancer cell lines.
Quantitative Bioactivity Data
The anti-proliferative activities of a series of synthesized 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives were evaluated against four human cancer cell lines: K562 (chronic myelogenous leukemia), HCT-116 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Combretastatin A-4 (CA-4) was used as a positive control.
| Compound ID | B Ring Substituent | K562 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| 12d | 4-hydroxy-3-methoxyphenyl | 0.028 | 0.035 | 0.041 | 0.087 |
| 12j | 3,4,5-trimethoxyphenyl | 0.15 | 0.21 | 0.18 | 0.33 |
| 12q | 2,3-dihydrobenzofuran-5-yl | 0.091 | 0.11 | 0.13 | 0.24 |
| CA-4 | (Positive Control) | 0.003 | 0.004 | 0.005 | 0.009 |
Data extracted from "Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency".[3]
Experimental Protocols
A. General Synthetic Protocol for 4,5,6-trimethoxy-2,3-dihydro-1H-indene Derivatives
The synthesis of the target compounds involves a multi-step process starting from 3-(3,4,5-trimethoxyphenyl)propanoic acid. The general scheme is outlined below, followed by a detailed protocol for a representative compound.
Protocol for the Synthesis of 4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxyphenol (Compound 12d) [3]
Step 1: Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
-
Add 3-(3,4,5-trimethoxyphenyl)propanoic acid to polyphosphoric acid (PPA).
-
Heat the mixture at 80°C and stir for 2 hours.
-
Pour the reaction mixture into ice water and stir until a precipitate forms.
-
Filter the precipitate, wash with water, and dry to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-ol
-
Dissolve the indenone from Step 1 in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH4) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-indene
-
Dissolve the indenol from Step 2 in methanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere overnight at room temperature.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product.
Step 4: Synthesis of Compound 12d
-
A detailed multi-step procedure is typically required to introduce the substituted benzyl group. This may involve Vilsmeier-Haack formylation or a similar reaction to introduce a functional handle, followed by further modification and reduction to form the final methylene bridge. The specific reagents and conditions will depend on the desired B-ring substituent. For compound 12d, this involves the introduction of a 4-hydroxy-3-methoxybenzyl group.
B. In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Prepare a reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescence reporter in a suitable buffer.
-
Add the test compound (e.g., Compound 12d) at various concentrations to the wells of a microplate.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of polymerized tubulin.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
C. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
-
Seed cancer cells (e.g., K562) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data is used to generate histograms that show the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathway
The primary mechanism of action for the described this compound derivatives is the inhibition of tubulin polymerization, which has several downstream consequences leading to apoptosis.
Conclusion
The this compound scaffold serves as a promising foundation for the development of potent anti-cancer agents. The derivatives presented here, particularly compound 12d, exhibit significant anti-proliferative activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. The provided protocols offer a framework for the synthesis and evaluation of similar compounds, aiding in the discovery and development of new cancer therapeutics.
References
- 1. Buy this compound | 62093-30-5 [smolecule.com]
- 2. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4,5-Dihydro-2H-indene in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," for weak binding to a biological target. The structural information gleaned from these fragment-target complexes then guides the optimization of the initial hits into potent drug candidates. The 4,5-Dihydro-2H-indene scaffold represents a privileged fragment for targeting hydrophobic pockets within proteins, offering a rigid bicyclic core that can be readily functionalized to explore structure-activity relationships (SAR).
These application notes provide a comprehensive overview of the methodologies and protocols for utilizing this compound and similar hydrophobic fragments in an FBDD campaign. Detailed experimental protocols for primary and secondary screening, hit validation, and characterization are presented, alongside representative data and visualizations to guide researchers in their drug discovery efforts.
The this compound Fragment
The this compound scaffold is an attractive starting point in FBDD for several reasons:
-
Structural Rigidity: The fused ring system provides a well-defined three-dimensional shape, reducing the entropic penalty upon binding.
-
Hydrophobicity: The hydrocarbon core is well-suited to occupy hydrophobic pockets in target proteins.
-
Synthetic Tractability: The aromatic ring and the aliphatic portion of the molecule offer multiple points for chemical modification, allowing for rapid exploration of SAR.
-
Favorable Physicochemical Properties: It adheres to the "Rule of Three," a set of guidelines for the properties of high-quality fragments (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).
Fragment-Based Drug Discovery Workflow
A typical FBDD campaign follows a hierarchical screening and validation process to identify and characterize fragment hits. This workflow is designed to efficiently triage large numbers of fragments and focus resources on the most promising candidates.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Data Presentation: Quantitative Analysis of Fragment Binding
The following tables present hypothetical, yet representative, quantitative data for an FBDD screen where this compound was identified as a hit and subsequently elaborated.
Table 1: Primary Screen and Hit Validation Data
| Fragment ID | Structure | Method | ΔTm (°C) | Kd (µM) | Ligand Efficiency (LE) |
| F001 | This compound | DSF | 2.5 | - | - |
| F001 | This compound | ITC | - | 500 | 0.35 |
| F002 | Indane | DSF | 2.1 | - | - |
| F002 | Indane | ITC | - | 800 | 0.32 |
| F003 | Tetralin | DSF | 1.8 | - | - |
| F003 | Tetralin | ITC | - | >1000 | - |
Table 2: Structure-Activity Relationship (SAR) of this compound Analogs
| Compound ID | Structure | Modification | Kd (µM) | ΔG (kcal/mol) | LE |
| F001 | This compound | Parent Fragment | 500 | -4.5 | 0.35 |
| A001 | 5-hydroxy-4,5-dihydro-2H-indene | Hydroxylation | 250 | -4.9 | 0.38 |
| A002 | 5-amino-4,5-dihydro-2H-indene | Amination | 150 | -5.2 | 0.40 |
| A003 | 5-(methylamino)-4,5-dihydro-2H-indene | N-methylation | 80 | -5.6 | 0.40 |
Experimental Protocols
Detailed methodologies for key experiments in an FBDD campaign are provided below.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is a high-throughput method to screen for fragment binding by measuring the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.
Materials:
-
Purified target protein (0.1-0.2 mg/mL)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library (10 mM stocks in DMSO)
-
384-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix of protein and SYPRO Orange dye in DSF buffer. The final concentration of the protein will be 2 µM and the dye will be at 5x.
-
Dispense 10 µL of the master mix into each well of a 384-well plate.
-
Add 100 nL of each fragment stock solution to the appropriate wells to achieve a final fragment concentration of 100 µM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to mix.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity in the real-time PCR instrument while increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min.
-
The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. A ΔTm of ≥ 2 °C is typically considered a significant shift.
Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Purified target protein (10-50 µM)
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl), degassed
-
Fragment hit (1-2 mM stock in ITC buffer with matched DMSO concentration)
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze the protein extensively against the ITC buffer.
-
Prepare the fragment solution in the final dialysis buffer. Ensure the DMSO concentration is identical in the protein and fragment solutions.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing). A typical experiment consists of 19 injections of 2 µL each with a 150-second spacing.
-
Perform the titration experiment.
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.
Protocol 3: Structural Characterization by X-ray Crystallography
Determining the crystal structure of a fragment bound to the target protein provides invaluable information for structure-guided lead optimization.
Materials:
-
High-purity (>95%) target protein at high concentration (5-10 mg/mL)
-
Crystallization screens
-
Fragment hit (high concentration stock in a suitable solvent)
-
Cryoprotectant
-
X-ray diffraction equipment (in-house or synchrotron)
Procedure:
-
Crystallization: Set up crystallization trials for the apo-protein using vapor diffusion (sitting or hanging drop) methods.
-
Soaking or Co-crystallization:
-
Soaking: Transfer apo-crystals to a solution containing the fragment (1-10 mM) and incubate for a defined period (minutes to hours).
-
Co-crystallization: Add the fragment to the protein solution before setting up crystallization trials.
-
-
Cryo-protection: Briefly soak the fragment-bound crystals in a cryoprotectant solution to prevent ice formation during data collection.
-
Data Collection: Mount the crystal in a cryo-stream and collect diffraction data using an X-ray source.
-
Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model. Refine the model and build the fragment into the observed electron density.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of a biophysical screening cascade for fragment hit validation.
Caption: A biophysical screening cascade for FBDD hit validation.
Conclusion
The this compound scaffold serves as an excellent starting point for fragment-based drug discovery campaigns targeting hydrophobic pockets. The protocols and workflows detailed in these application notes provide a robust framework for the identification, validation, and characterization of fragment hits. By employing a multi-pronged biophysical approach coupled with structural biology, researchers can effectively leverage fragments like this compound to develop novel and potent therapeutics.
Application Notes and Protocols for the Functionalization of 4,5-Dihydro-2H-indene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the chemical functionalization of 4,5-dihydro-2H-indene, a valuable scaffold in medicinal chemistry and materials science. The protocols outlined below cover key transformations targeting both the aliphatic and aromatic portions of the molecule.
Introduction
This compound, also known as 2,3-dihydro-1H-indene, is a bicyclic hydrocarbon featuring a benzene ring fused to a cyclopentane ring. This structural motif is present in numerous biologically active compounds and serves as a versatile starting material for the synthesis of more complex molecular architectures. The ability to selectively introduce functional groups onto either the aromatic or the saturated ring is crucial for developing new derivatives with tailored properties. This document details procedures for bromination of the five-membered ring and electrophilic substitution on the aromatic ring.
Bromination of the Aliphatic Ring
The benzylic positions of the cyclopentane ring are susceptible to radical halogenation, providing a gateway to further functionalization.
Experimental Protocol: Dibromination of this compound
This protocol is adapted from the bromination of indene and is expected to yield a mixture of cis- and trans-1,2-dibromo-2,3-dihydro-1H-indene.
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the stirred solution. The red-brown color of bromine should disappear upon addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be purified by column chromatography on silica gel.
Expected Data
The following table summarizes representative data for the dibromination of this compound, based on typical outcomes for similar reactions.
| Product | Yield (%) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| trans-1,2-Dibromo-2,3-dihydro-1H-indene | ~60-70 | White solid | 5.5-5.7 (d, 1H), 4.8-5.0 (m, 1H), 3.2-3.6 (m, 2H), 7.2-7.5 (m, 4H) | 60-62, 55-57, 35-37, 125-130, 140-142 |
| cis-1,2-Dibromo-2,3-dihydro-1H-indene | ~20-30 | Oil | 5.4-5.6 (d, 1H), 5.1-5.3 (m, 1H), 3.3-3.7 (m, 2H), 7.2-7.5 (m, 4H) | 61-63, 58-60, 36-38, 125-130, 140-142 |
Functionalization of the Aromatic Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution, with a preference for substitution at the 6-position due to the activating effect of the alkyl substituent.
Nitration of this compound
This protocol describes the introduction of a nitro group onto the aromatic ring.
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Acetic anhydride (Ac₂O)
-
Ice-salt bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask, cool acetic anhydride to -10 °C using an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the stirred acetic anhydride, maintaining the temperature below 0 °C.
-
To this nitrating mixture, add this compound dropwise, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
The solid product can be collected by filtration, washed with cold water, and then with a cold ethanol/water mixture.
-
Recrystallize the crude product from ethanol to obtain pure 6-nitro-4,5-dihydro-2H-indene.
Friedel-Crafts Acylation of this compound
This protocol details the introduction of an acyl group, a versatile handle for further synthetic transformations.
Materials:
-
This compound
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Acetyl chloride (CH₃COCl) or Acetic anhydride
-
Aluminum chloride (AlCl₃), anhydrous
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Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Reflux condenser
-
Calcium chloride guard tube
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add this compound (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 eq) dropwise to the stirred mixture.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The product, 6-acetyl-4,5-dihydro-2H-indene, can be purified by column chromatography or recrystallization.
Expected Data for Aromatic Functionalization
| Reaction | Product | Yield (%) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Nitration | 6-Nitro-4,5-dihydro-2H-indene | ~70-80 | Pale yellow solid | 8.0-8.2 (m, 2H), 7.3-7.4 (d, 1H), 2.9-3.1 (t, 4H), 2.0-2.2 (p, 2H) | 150-152, 147-149, 145-147, 123-125, 120-122, 32-34, 25-27 |
| Friedel-Crafts Acylation | 6-Acetyl-4,5-dihydro-2H-indene | ~65-75 | White to off-white solid | 7.7-7.9 (m, 2H), 7.2-7.3 (d, 1H), 2.9-3.1 (t, 4H), 2.5-2.6 (s, 3H), 2.0-2.2 (p, 2H) | 198-200, 145-147, 135-137, 128-130, 125-127, 32-34, 26-28, 25-27 |
Experimental Workflows
The following diagrams illustrate the general workflows for the functionalization of this compound.
Caption: General workflow for the bromination of this compound.
Caption: General workflow for electrophilic aromatic substitution of this compound.
Logical Relationship of Functionalization
The following diagram illustrates the synthetic relationship between the starting material and its functionalized derivatives.
Caption: Synthetic pathways for the functionalization of this compound.
Application Notes and Protocols for the Analysis of 4,5-Dihydro-2H-indene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and predicted data for the analysis of 4,5-Dihydro-2H-indene using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of public experimental spectral data for this specific compound, the presented NMR and mass spectrometry data are predicted based on established principles and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound (C₉H₁₀), ¹H and ¹³C NMR will provide information on the number and types of protons and carbons, respectively, as well as their connectivity.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1 . The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1, H-3 | ~ 2.85 - 2.95 | Triplet | 4H |
| H-2 | ~ 2.00 - 2.10 | Quintet | 2H |
| H-6, H-7 | ~ 7.10 - 7.20 | Multiplet | 2H |
| H-8 | ~ 7.20 - 7.30 | Multiplet | 2H |
Note: These are predicted values and may vary slightly from experimental results.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2 .
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1, C-3 | ~ 32 |
| C-2 | ~ 23 |
| C-3a, C-7a | ~ 144 |
| C-4, C-7 | ~ 126 |
| C-5, C-6 | ~ 124 |
Note: These are predicted values and may vary slightly from experimental results.
Experimental Protocol for NMR Analysis
1.3.1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
1.3.2. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquire the ¹³C NMR spectrum using proton decoupling (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₉H₁₀, with a monoisotopic mass of approximately 118.0783 g/mol . The predicted key fragments in the electron ionization (EI) mass spectrum are presented in Table 3 .
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Notes |
| 118 | [C₉H₁₀]⁺• | Molecular Ion (M⁺•) |
| 117 | [C₉H₉]⁺ | Loss of a hydrogen atom |
| 103 | [C₈H₇]⁺ | Loss of a methyl radical (CH₃•) |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |
Note: The relative intensities of these fragments will depend on the ionization energy.
Experimental Protocol for Mass Spectrometry Analysis
2.2.1. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
2.2.2. Mass Spectrometer Setup and Data Acquisition
-
Introduce the sample into the mass spectrometer. For a volatile, non-polar compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method.
-
Set the GC parameters for appropriate separation (e.g., select a suitable column, temperature program, and carrier gas flow rate).
-
Set the mass spectrometer parameters:
-
Ionization mode: Electron Ionization (EI)
-
Ionization energy: Typically 70 eV
-
Mass range: Scan from m/z 40 to 200.
-
-
Inject the sample and start the data acquisition.
-
Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dihydro-2H-indene
Welcome to the technical support center for the synthesis of 4,5-dihydro-2H-indene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound. Two primary synthetic routes are addressed:
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Route A: Friedel-Crafts Cyclization followed by Carbonyl Reduction. This involves the intramolecular acylation of a suitable phenylpropanoic acid derivative to form an indanone, which is then reduced to the desired indane skeleton.
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Route B: Catalytic Hydrogenation of Indene. This method involves the partial hydrogenation of commercially available indene.
Select the route you are using to find relevant troubleshooting advice.
Route A: Friedel-Crafts Cyclization / Carbonyl Reduction
Issue 1: Low yield during Friedel-Crafts cyclization to 1-indanone.
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Question: My Friedel-Crafts cyclization of 3-phenylpropanoic acid (or its acid chloride) is giving a low yield of 1-indanone. What are the possible causes and solutions?
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Answer: Low yields in Friedel-Crafts acylations for the synthesis of 1-indanones are a common issue.[1] Here are several factors to consider:
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Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, PPA, TfOH) may be old or have absorbed moisture. Use freshly opened or properly stored catalyst. The amount of catalyst can also be critical; for intramolecular reactions, stoichiometric amounts are often required.[2]
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Substrate Purity: Ensure the starting 3-phenylpropanoic acid or its acid chloride is pure. Impurities can interfere with the catalyst.
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Reaction Temperature and Time: These reactions can be sensitive to temperature. If the temperature is too low, the reaction may be too slow. If it's too high, side reactions like polymerization or decomposition can occur. Monitor the reaction by TLC to determine the optimal reaction time.
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Solvent Choice: The choice of solvent can significantly impact the reaction. Non-polar solvents like dichloromethane or carbon disulfide are common. For polyphosphoric acid (PPA) cyclizations, PPA itself can act as both the solvent and the catalyst.
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Side Reactions: Intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts.[1] This can sometimes be mitigated by using high dilution conditions.
Experimental Protocol: Friedel-Crafts Cyclization of 3-Phenylpropanoic Acid
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To a stirred solution of polyphosphoric acid (PPA) (e.g., 10 times the weight of the starting material) at a controlled temperature (e.g., 80-100 °C), slowly add 3-phenylpropanoic acid.
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Continue stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
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The product, 1-indanone, will precipitate as a solid.
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Collect the solid by filtration, wash with cold water and a dilute solution of sodium bicarbonate to remove any remaining acid.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 1-indanone.
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Issue 2: Incomplete reduction of 1-indanone or formation of side products.
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Question: I am having trouble with the reduction of 1-indanone to indane. The reaction is either incomplete or I am seeing unexpected side products. What should I do?
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Answer: The reduction of the carbonyl group in 1-indanone can be achieved via several methods, with the most common being the Wolff-Kishner and Clemmensen reductions. The choice between them depends on the overall functionality of your molecule.
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Wolff-Kishner Reduction: This reaction is performed under basic conditions and is suitable for substrates that are sensitive to strong acids.[3][4]
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Incomplete Reaction: Ensure high temperatures (typically 180-200 °C) are reached, as this is necessary to drive the decomposition of the hydrazone intermediate.[3] Using a high-boiling solvent like diethylene glycol is crucial. The base (e.g., KOH, potassium tert-butoxide) must be strong and anhydrous.
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Side Products: The formation of an azine by-product can occur if the reaction conditions are not optimized.[4] Using a modified procedure, such as the Huang-Minlon modification where the reaction is carried out in a one-pot fashion, can improve yields.[5]
-
-
Clemmensen Reduction: This reduction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is suitable for substrates stable in strong acid.[2][6]
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Incomplete Reaction: The activity of the zinc amalgam is crucial. Ensure it is freshly prepared and activated. The reaction is heterogeneous, so vigorous stirring is necessary to ensure good contact between the substrate and the amalgam.
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Side Products: Rearrangements can occur in some cases, although this is less common for simple indanones.[7] Dimerization or polymerization can also be an issue. The substrate must be completely soluble in the reaction medium. Co-solvents like toluene or ethanol can sometimes be used.
-
Comparative Data for Reduction Methods
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| Reduction Method | Reagents | Conditions | Pros | Cons |
| Wolff-Kishner | Hydrazine (NH₂NH₂), strong base (e.g., KOH) | High temperature (180-200 °C) in a high-boiling solvent (e.g., diethylene glycol) | Good for acid-sensitive substrates. | Requires high temperatures; not suitable for base-sensitive substrates. |
| Clemmensen | Zinc Amalgam (Zn(Hg)), conc. HCl | Reflux | Good for base-sensitive substrates; often used after Friedel-Crafts acylation.[2] | Not suitable for acid-sensitive substrates; mechanism is not fully understood.[6] |
Experimental Protocol: Wolff-Kishner Reduction of 1-Indanone
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Place 1-indanone, diethylene glycol, and hydrazine hydrate (e.g., 85%) in a round-bottom flask fitted with a reflux condenser.
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Add potassium hydroxide pellets and heat the mixture to reflux (around 180-200 °C).
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Water and excess hydrazine will distill off. Continue heating for several hours until the evolution of nitrogen gas ceases.
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Cool the reaction mixture and dilute with water.
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Extract the product (indane) with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
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Purify the resulting indane by distillation.
Route B: Catalytic Hydrogenation of Indene
Issue 1: Low selectivity, formation of fully saturated indane.
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Question: My catalytic hydrogenation of indene is producing a significant amount of indane, the fully saturated product, instead of the desired this compound. How can I improve the selectivity?
-
Answer: Achieving selective partial hydrogenation of indene can be challenging as the reaction can readily proceed to the fully saturated indane. Key factors to control are the choice of catalyst, reaction conditions, and monitoring.
-
Catalyst Choice: The choice of catalyst and its support is critical.
-
Palladium on Carbon (Pd/C): This is a very active catalyst and can easily lead to over-reduction. Using a lower loading of palladium or a "poisoned" catalyst (e.g., Lindlar's catalyst) can sometimes improve selectivity.
-
Nickel Catalysts (e.g., Raney Nickel): These are also very active and may not be selective.
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Rhodium and Ruthenium Catalysts: These may offer different selectivity profiles and are worth exploring.
-
-
Reaction Conditions:
-
Hydrogen Pressure: Use lower hydrogen pressures to reduce the rate of the second hydrogenation step.
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Temperature: Lower temperatures will also slow down the reaction and can improve selectivity.
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Solvent: The solvent can influence the catalyst's activity and selectivity. Common solvents include ethanol, ethyl acetate, and hexane.
-
-
Reaction Monitoring: Carefully monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR to stop the reaction once the desired product is maximized and before significant over-reduction occurs.
-
Issue 2: Catalyst poisoning and low reaction rate.
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Question: The hydrogenation reaction is very slow or stops before completion. What could be the cause?
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Answer: A slow or stalled hydrogenation reaction is often due to catalyst deactivation or impurities.
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Catalyst Poisoning: The starting indene may contain impurities, such as sulfur compounds, which can poison the catalyst. Purifying the indene by distillation before use is recommended.
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Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
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Poor Mixing: In a heterogeneous hydrogenation, efficient stirring is essential to ensure good contact between the hydrogen gas, the substrate in solution, and the solid catalyst.
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Leaks in the Hydrogenation Apparatus: Ensure that the system is properly sealed and can maintain a constant hydrogen pressure.
-
Experimental Protocol: Catalytic Transfer Hydrogenation of Indene
Catalytic transfer hydrogenation can sometimes offer better control over partial reduction.
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In a round-bottom flask, dissolve indene in a suitable solvent (e.g., isopropanol, which can also act as the hydrogen donor).
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Add a hydrogen donor such as ammonium formate or use the solvent itself (e.g., isopropanol).
-
Add the catalyst (e.g., Pd/C).
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Heat the mixture to reflux and monitor the reaction by GC or TLC.
-
Once the desired conversion is reached, cool the mixture and filter off the catalyst.
-
Remove the solvent under reduced pressure and purify the product by distillation.
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route to this compound?
-
A1: Both the Friedel-Crafts/reduction route starting from a phenylpropanoic acid derivative and the catalytic hydrogenation of indene are viable methods. The choice often depends on the availability and cost of the starting materials and the desired scale of the synthesis.
-
-
Q2: How can I purify the final this compound product?
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A2: The most common method for purifying this compound is fractional distillation. Column chromatography can also be used, especially for smaller scales or for removing closely related impurities.
-
-
Q3: Are there any specific safety precautions I should take?
-
A3: Yes. When working with strong acids like PPA or concentrated HCl, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood. Catalytic hydrogenations should be carried out behind a safety shield, and proper procedures for handling flammable hydrogen gas and pyrophoric catalysts (like Raney Nickel or dry Pd/C) must be followed.
-
-
Q4: Can I use a different reducing agent for the indanone reduction?
-
A4: Other reducing agents can be used. For example, catalytic hydrogenation can also reduce the ketone, though it may also reduce the aromatic ring under harsh conditions. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to an alcohol, which would then require a subsequent deoxygenation step.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: General troubleshooting workflow for low yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 6. byjus.com [byjus.com]
- 7. pubs.acs.org [pubs.acs.org]
"common impurities in 4,5-Dihydro-2H-indene and their removal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dihydro-2H-indene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two primary methods for synthesizing this compound are the catalytic hydrogenation of indene and intramolecular cyclization reactions.[1]
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Catalytic Hydrogenation of Indene: This is a common and direct method where indene is treated with hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon) to selectively reduce one of the double bonds.
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Intramolecular Cyclization: These routes typically involve the acid-catalyzed cyclization of a suitable precursor, such as a substituted phenylpropane derivative, to form the indane skeleton.
Q2: What are the potential impurities I should be aware of when working with this compound?
A2: The impurity profile of this compound largely depends on the synthetic route employed.
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From Catalytic Hydrogenation of Indene:
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Unreacted Indene: Incomplete hydrogenation can lead to the presence of the starting material.
-
Indane (fully saturated): Over-hydrogenation can result in the formation of indane.
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Residual Catalyst: Trace amounts of the metal catalyst (e.g., Palladium) may remain in the final product.
-
-
From Intramolecular Cyclization:
-
Unreacted Starting Material: Incomplete cyclization will leave the precursor in the product mixture.
-
Isomeric Byproducts: Depending on the structure of the precursor and reaction conditions, regioisomers or other rearranged products may form.
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Residual Acid Catalyst: Traces of the acid used to promote cyclization may be present.
-
-
General Impurities:
-
Solvent Residues: Depending on the purification methods used.
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Oxidation Products: Prolonged exposure to air can lead to the formation of oxidation byproducts.[1]
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Q3: How can I detect and quantify impurities in my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for identifying and quantifying volatile and semi-volatile impurities in this compound. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities or for non-UV active compounds if a suitable detector (e.g., ELSD or MS) is used.
Q4: What is the potential impact of these impurities on my downstream drug development applications?
A4: Impurities in starting materials like this compound can have significant consequences in drug development:
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Unreacted starting materials and byproducts can lead to the formation of undesired side products in subsequent synthetic steps, complicating purification and reducing yields.
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Structural analogs (like indene or indane) can be difficult to separate from the desired product and may have different pharmacological activities or toxicities.
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Residual metal catalysts can interfere with or poison catalysts in subsequent reactions and may be toxic, requiring strict limits in the final active pharmaceutical ingredient (API).
-
Unknown impurities can pose a safety risk and create challenges during regulatory submission.
Troubleshooting Guides
Problem 1: My GC-MS analysis shows the presence of unreacted indene in my this compound synthesized via hydrogenation.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Incomplete Hydrogenation | Increase Reaction Time: Monitor the reaction by GC to ensure it goes to completion. |
| Increase Hydrogen Pressure: Higher pressure can improve the rate of hydrogenation. | |
| Increase Catalyst Loading: A higher catalyst-to-substrate ratio can enhance the reaction rate. Be mindful of potential for over-hydrogenation. | |
| Catalyst Deactivation | Use Fresh Catalyst: The catalyst may have lost activity. Ensure proper handling and storage of the catalyst. |
| Purify Starting Material: Impurities in the starting indene (e.g., sulfur compounds) can poison the catalyst. Consider purifying the indene before hydrogenation. | |
| Inefficient Purification | Fractional Distillation: Carefully perform fractional distillation to separate this compound (b.p. ~191 °C) from indene (b.p. ~182 °C). A column with a high number of theoretical plates is recommended. |
Problem 2: My this compound, synthesized via hydrogenation, is contaminated with indane.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Over-hydrogenation | Optimize Reaction Conditions: Reduce the reaction time, hydrogen pressure, or catalyst loading. Monitor the reaction progress closely by GC to stop at the desired product. |
| Use a More Selective Catalyst: Investigate different catalysts or catalyst supports that may offer higher selectivity for the desired partial hydrogenation. | |
| Difficulty in Separation | Fractional Distillation: While challenging due to the close boiling points of this compound (~191 °C) and indane (~177 °C), careful fractional distillation may be effective. |
| Preparative Chromatography: For high-purity requirements, preparative gas chromatography (prep-GC) or liquid chromatography on a silica gel column may be necessary. |
Problem 3: My this compound from a cyclization reaction contains residual acid catalyst.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inadequate Work-up Procedure | Aqueous Wash: During the reaction work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize and remove the acid catalyst. Follow with a water wash to remove any remaining salts. |
| Formation of Stable Adducts | Column Chromatography: If a simple wash is insufficient, purification by column chromatography on silica gel can effectively remove non-volatile acidic residues. |
Experimental Protocols
General Protocol for Removal of Acidic/Basic Impurities
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Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
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Aqueous Wash:
-
To remove acidic impurities, wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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To remove basic impurities, wash with a dilute aqueous solution of a mild acid (e.g., 1 M citric acid).
-
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Water Wash: Wash the organic layer with deionized water to remove any residual salts.
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Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
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Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.
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Charging the Flask: Charge the distillation flask with the crude this compound.
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Heating: Gently heat the distillation flask.
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Fraction Collection: Collect the fractions based on their boiling points. The boiling points of potential components are:
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Indane: ~177 °C
-
Indene: ~182 °C
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This compound: ~191 °C
-
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical troubleshooting guide for identifying and addressing common impurities in this compound.
References
Technical Support Center: Optimization of 4,5-Dihydro-2H-indene Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dihydro-2H-indene and its derivatives through intramolecular cyclization.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound cyclization reaction.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis or Brønsted acid catalyst may be old, hydrated, or of insufficient purity. | - Use a freshly opened or properly stored catalyst. \n - For Lewis acids like AlCl₃, ensure anhydrous conditions are strictly maintained. \n - Consider using a more potent catalyst, such as trifluoromethanesulfonic acid (TfOH).[1][2] |
| 2. Insufficient Reaction Temperature: The activation energy for the cyclization may not be reached. | - Gradually increase the reaction temperature. Optimization may be required for your specific substrate. | |
| 3. Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution.[3][4] | - If possible, modify the substrate to have less deactivating or even electron-donating groups. \n - A stronger catalyst and higher temperatures might be necessary. | |
| 4. Unsuitable Solvent: The solvent may not be appropriate for the reaction type or may be reacting with the catalyst. | - For Friedel-Crafts type reactions, non-polar, aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred.[1] \n - Ensure the solvent is anhydrous. | |
| Formation of Multiple Products (Isomers) | 1. Carbocation Rearrangement: The intermediate carbocation may be rearranging to a more stable form before cyclization, leading to undesired isomers.[3][5] | - Use a less reactive catalyst or milder reaction conditions (e.g., lower temperature) to minimize carbocation lifetime. \n - Friedel-Crafts acylation followed by reduction of the ketone can be an alternative route to avoid rearrangement.[5] |
| 2. Lack of Regioselectivity: The cyclization may occur at different positions on the aromatic ring. | - The directing effects of substituents on the aromatic ring will influence the position of cyclization. Consider the electronic and steric properties of your substrate. | |
| Polymerization of Starting Material or Product | 1. Highly Reactive Starting Material: Alkenes can be prone to polymerization in the presence of strong acids. | - Use a lower concentration of the starting material. \n - Add the starting material slowly to the reaction mixture containing the catalyst. \n - Employ milder reaction conditions (lower temperature, less catalyst). |
| 2. Product Instability: The formed indene derivative might be susceptible to acid-catalyzed polymerization. | - Quench the reaction as soon as it reaches completion. \n - Work up the reaction mixture promptly to remove the acid catalyst. | |
| Incomplete Reaction Conversion | 1. Insufficient Catalyst Loading: The amount of catalyst may not be enough to drive the reaction to completion. | - Increase the molar percentage of the catalyst. A typical starting point is 5-10 mol%.[1] |
| 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | - Monitor the reaction progress using techniques like TLC or GC-MS. \n - Extend the reaction time until the starting material is consumed. | |
| Difficulty in Product Purification | 1. Presence of Tarry Byproducts: Strong acid catalysts at elevated temperatures can lead to the formation of polymeric or tarry materials. | - Optimize the reaction conditions to minimize byproduct formation. \n - During workup, a filtration step through a pad of celite or silica gel can help remove some insoluble tars. |
| 2. Co-elution of Isomers: If isomeric products are formed, they may be difficult to separate by standard column chromatography. | - Utilize high-performance liquid chromatography (HPLC) or preparative TLC for separation. \n - Consider derivatization of the product mixture to facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this compound cyclization?
A1: The most common catalysts are Brønsted acids and Lewis acids. Trifluoromethanesulfonic acid (TfOH) is a highly effective Brønsted acid for this type of cyclization.[1][2] Common Lewis acids include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride etherate (BF₃·OEt₂). The choice of catalyst often depends on the specific substrate and the desired reaction conditions.
Q2: How do I choose the right solvent for my reaction?
A2: For acid-catalyzed cyclizations, particularly Friedel-Crafts type reactions, it is crucial to use an anhydrous, non-coordinating solvent. Dichloromethane (DCM) is a common choice as it is relatively inert and effectively solubilizes many organic compounds.[1] Chlorinated solvents are generally preferred. Protic solvents or those with Lewis basic sites (e.g., ethers, amides) should be avoided as they can complex with and deactivate the catalyst.
Q3: My reaction is giving me a mixture of isomers. What can I do to improve the selectivity?
A3: The formation of isomers is often due to carbocation rearrangements.[3][5] To minimize this, you can try using milder reaction conditions, such as a lower temperature or a less reactive catalyst. Another strategy is to perform a Friedel-Crafts acylation to form an indanone, which is not prone to rearrangement, followed by reduction to the desired dihydroindene.[5]
Q4: How can I monitor the progress of my cyclization reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product.
Q5: What are the best practices for purifying the crude product?
A5: After quenching the reaction and performing an aqueous workup to remove the acid catalyst, the crude product can be purified by several methods. Column chromatography is the most common technique.[6] If the product is a solid, recrystallization may be an effective purification method.[7] For difficult separations of isomers, preparative TLC or HPLC might be necessary.[6]
Experimental Protocols
Representative Protocol for Brønsted Acid-Catalyzed Cyclization
This protocol is a general guideline for the intramolecular cyclization of a suitable aryl-alkene precursor to a this compound derivative using trifluoromethanesulfonic acid (TfOH).
Materials:
-
Aryl-alkene precursor
-
Anhydrous Dichloromethane (DCM)
-
Trifluoromethanesulfonic acid (TfOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent for column chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Dissolve the aryl-alkene precursor (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The concentration will depend on the substrate, but a starting point is typically 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (TfOH, typically 5-10 mol%) to the stirred solution.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few minutes to several hours depending on the substrate.
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure this compound derivative.
Data Presentation
Table 1: Effect of Catalyst on a Model Dihydroindene Cyclization
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TfOH (5) | DCM | 0 | 1 | 92 |
| 2 | AlCl₃ (10) | DCE | 25 | 3 | 75 |
| 3 | FeCl₃ (10) | DCM | 25 | 6 | 68 |
| 4 | p-TsOH (10) | Toluene | 80 | 12 | 45 |
Note: Data is representative and will vary depending on the specific substrate.
Visualizations
Caption: General mechanism for acid-catalyzed this compound cyclization.
Caption: Troubleshooting workflow for low product yield in dihydroindene cyclization.
References
- 1. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes [organic-chemistry.org]
- 2. Synthesis of indenes via Brønsted acid catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
"quenching and workup procedures for 4,5-Dihydro-2H-indene reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the quenching and workup of reactions involving 4,5-Dihydro-2H-indene and its derivatives.
Troubleshooting Guides
This section addresses specific problems that may arise during experimental procedures.
Problem: A persistent emulsion has formed during aqueous extraction.
-
Possible Causes:
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High concentration of dissolved salts from a quench or neutralization step.
-
Presence of finely divided solid residues, such as catalyst particles or insoluble byproducts.
-
Surfactant-like properties of certain reagents or byproducts in the reaction mixture.
-
-
Solutions:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break up the emulsion.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite or diatomaceous earth. This can remove fine particulates that stabilize the emulsion.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) to alter the interfacial tension.
-
Problem: The target this compound derivative has poor solubility in standard extraction solvents.
-
Possible Causes:
-
The presence of highly polar functional groups (e.g., amines, carboxylic acids) on the indene scaffold.
-
The product may exist as a salt after quenching or pH adjustment.
-
-
Solutions:
-
pH Adjustment:
-
If the product is acidic (contains a carboxylic acid), adjust the aqueous layer to a pH < 2 with dilute HCl to protonate the acid, making it more soluble in organic solvents.
-
If the product is basic (contains an amine), adjust the aqueous layer to a pH > 9 with a base like NaHCO₃ or NaOH to deprotonate the ammonium salt, increasing its organic solubility.[1]
-
-
Solvent Selection: Use more polar extraction solvents such as ethyl acetate (EtOAc) or a mixture of dichloromethane (DCM) and isopropanol.
-
Continuous Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.
-
Problem: Low or no yield after quenching a reaction involving a highly reactive organometallic reagent (e.g., organolithium or Grignard).
-
Possible Causes:
-
The organometallic reagent was inadvertently quenched by a proton source (e.g., moisture, acidic starting material) before or during the reaction. Organometallic reagents are strong bases.[2]
-
The quenching step was too rapid, leading to localized heating and decomposition of the product.
-
The electrophile was not reactive enough, leading to side reactions like E2 elimination.[2]
-
-
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and purify solvents before use. Ensure all starting materials are anhydrous.
-
Controlled Quenching: Cool the reaction mixture (typically to 0 °C or -78 °C) before slowly adding the quenching agent.[3] For extremely reactive reagents, use a less reactive quenching agent like isopropanol before adding water.[3]
-
Reverse Addition: Add the reaction mixture slowly to the quenching solution instead of the other way around to maintain a low concentration of the reactive species in the presence of the quencher.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching a reaction involving organometallic reagents like Grignards or organolithiums?
A1: The standard procedure involves cooling the reaction vessel in an ice bath (0 °C) and slowly adding a quenching agent. For robust products, water or dilute acid (e.g., 1 M HCl) can be used. For more sensitive substrates, a less reactive protic source like isopropanol or a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended.[1][3] The key is to add the quencher slowly to control the exothermic reaction.[3]
Q2: How can I effectively remove a palladium catalyst (e.g., Pd/C) after a hydrogenation reaction to form this compound?
A2: Heterogeneous catalysts like palladium on carbon (Pd/C) are typically removed by filtration.[4] After the reaction is complete, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate, methanol) and filtered through a pad of Celite. This prevents the fine catalyst particles from passing through the filter paper and ensures a clear filtrate. For some soluble palladium species from cross-coupling reactions, specific workup procedures, such as aqueous washes with ammonium chloride or filtration through silica gel, may be necessary.
Q3: What is the best method to remove triphenylphosphine oxide (TPPO), a common byproduct from Wittig or Mitsunobu reactions?
A3: Triphenylphosphine oxide (TPPO) can often be removed by exploiting its moderate polarity and crystalline nature. One effective method is to concentrate the reaction mixture, add a non-polar solvent like pentane or a hexane/ether mixture, and stir. The non-polar product will dissolve while the TPPO often precipitates and can be removed by filtration.[1] Alternatively, filtering the crude mixture through a plug of silica gel, eluting with a non-polar solvent, can retain the more polar TPPO on the silica.[1]
Q4: My reaction was performed in a high-boiling polar solvent like DMF or DMSO. How can I remove it during workup?
A4: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are water-miscible. To remove them, dilute the reaction mixture with an appropriate organic solvent (like ethyl acetate or diethyl ether) and wash repeatedly with water or brine.[1] Typically, 5-10 washes are required to effectively transfer the DMF or DMSO into the aqueous phase.
Q5: How do I choose between a basic, acidic, or neutral aqueous wash during my workup?
A5: The choice depends on the nature of your product and the impurities present.
-
Acidic Wash (e.g., dilute HCl): Use to remove basic impurities, such as amines or pyridine. Ensure your target compound is stable to acid.[1]
-
Basic Wash (e.g., saturated NaHCO₃): Use to neutralize excess acid from the reaction and remove acidic impurities. This is a mild base suitable for most applications.
-
Neutral Wash (Water or Brine): Use to remove water-soluble inorganic salts and polar solvents like DMF or DMSO. A final brine wash helps to remove residual water from the organic layer before drying.
Data & Protocols
Quantitative Data Summary
Table 1: Common Quenching Agents and Their Applications
| Quenching Agent | Formula | Typical Application | Notes |
| Water | H₂O | General purpose for less reactive reagents. | Can be highly exothermic with reactive metals. |
| Isopropanol | i-PrOH | Pre-quencher for highly reactive reagents (e.g., sBuLi, tBuLi).[3] | Less reactive than methanol or water.[3] |
| Saturated Ammonium Chloride | NH₄Cl (aq) | Mild acid quench for organometallics, enolates.[1] | Buffers the solution near neutral pH. |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | Neutralizes acidic catalysts or reagents. | Use with care; CO₂ evolution can cause pressure buildup. |
| Dilute Hydrochloric Acid | HCl (aq) | Quenches and protonates basic intermediates. | Ensure product is stable to strong acid. |
Table 2: Common Solvent Systems for Extraction and Purification
| Process | Solvent System | Typical Use Case |
| Extraction | Ethyl Acetate / Water | General purpose for moderately polar compounds. |
| Dichloromethane / Water | For less polar compounds; denser than water. | |
| Diethyl Ether / Water | For non-polar compounds; highly volatile. | |
| Chromatography | Hexanes / Ethyl Acetate | Standard system for compounds of varying polarity. |
| Dichloromethane / Methanol | For more polar compounds. |
Experimental Protocol: Workup for a Palladium-Catalyzed Hydrogenation
This protocol outlines a standard procedure for working up a reaction after the hydrogenation of an indene derivative to this compound using a palladium on carbon (Pd/C) catalyst.
-
Reaction Completion & Catalyst Removal:
-
Once the reaction is deemed complete by TLC or GC-MS, carefully vent the reaction vessel to release any excess hydrogen pressure.
-
Dilute the reaction mixture with 10 volumes of ethyl acetate or methanol.
-
Prepare a small filtration funnel with a 1-2 cm pad of Celite over a piece of filter paper.
-
Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with additional solvent to ensure all product is collected. The filtrate should be clear and free of black particles.
-
-
Solvent Removal:
-
Transfer the filtrate to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Aqueous Workup:
-
Redissolve the crude residue in an appropriate extraction solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of saturated aqueous sodium bicarbonate (if any acidic reagents were used).
-
50 mL of brine.
-
-
Separate the layers after each wash, retaining the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound product, which can then be further purified by column chromatography or crystallization.
-
Visualized Workflows
Caption: Decision tree for selecting a quenching agent.
Caption: Standard post-quench workup and purification workflow.
References
Technical Support Center: Purification of 4,5-Dihydro-2H-indene by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4,5-Dihydro-2H-indene and its derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for purifying this compound?
A1: For the purification of this compound, a non-polar hydrocarbon, standard silica gel (SiO₂) is the most common and effective stationary phase.[1][2] This technique, known as normal-phase chromatography, separates compounds based on their polarity, with less polar compounds eluting first.[2][3] In some cases, if the compound is found to be unstable on acidic silica gel, neutral alumina or deactivated silica gel can be used as an alternative.[4]
Q2: How do I select an appropriate mobile phase (solvent system)?
A2: The mobile phase, or eluent, should be a solvent system that provides good separation between this compound and any impurities. Since the target compound is non-polar, a non-polar solvent system is required. A mixture of a non-polar solvent like hexanes or petroleum ether (PE) and a slightly more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) is typically used.[5]
The ideal ratio is determined by first running a Thin Layer Chromatography (TLC) plate to find a solvent system that gives the target compound an Rf value of approximately 0.3-0.4. For indene derivatives, common starting ratios range from 50:1 to 5:1 hexanes/ethyl acetate.[5]
Q3: What are common impurities and how do I separate them?
A3: Common impurities can include unreacted starting materials (e.g., indene), byproducts from the synthesis, and isomers.[6][7] this compound is less conjugated and therefore less polar than indene. In normal-phase chromatography, the less polar this compound will elute before the more polar indene. By starting with a very non-polar mobile phase (e.g., 100% hexanes) and gradually increasing the polarity (e.g., by adding small percentages of ethyl acetate), you can achieve effective separation.
Q4: Should I use wet or dry loading for my sample?
A4: The choice between wet and dry loading depends on the sample's solubility and volume.
-
Wet Loading: If your crude sample dissolves easily in a small amount of the initial mobile phase, you can dissolve it and carefully pipette it directly onto the top of the column.[8] This is often faster for small-scale purifications.
-
Dry Loading: If your sample has poor solubility in the eluent or if you have a large amount of material, dry loading is preferred.[8][9] To do this, dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[8] This powder is then carefully added to the top of the packed column. Dry loading often results in better band resolution and avoids issues with using strong dissolution solvents.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Separation | 1. Incorrect mobile phase composition.[4] 2. Column overloaded with sample. 3. Column packed improperly. | 1. Optimize the solvent system using TLC. Aim for a larger ΔRf between your compound and impurities. 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 20:1 to 100:1 ratio of silica to sample by weight. 3. Repack the column carefully, ensuring an even and compact bed.[10] |
| Compound Not Eluting | 1. Mobile phase is not polar enough. 2. Compound may have decomposed on the silica.[4] 3. Compound is highly polar. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). 2. Check compound stability on a TLC plate by spotting and letting it sit for an hour before eluting.[4] If it degrades, consider using a less acidic stationary phase like alumina.[4] 3. For very polar compounds, consider reverse-phase chromatography or more aggressive solvent systems.[4] |
| Compound Elutes Too Quickly | 1. Mobile phase is too polar. | 1. Decrease the polarity of the eluent (e.g., use a higher percentage of hexanes). |
| Streaky or Tailing Bands | 1. Sample is not soluble in the mobile phase. 2. Column is overloaded. 3. The stationary phase bed is disturbed or uneven. | 1. Use the dry loading technique.[8] 2. Reduce the amount of sample loaded onto the column. 3. Ensure the column is packed evenly and that the sample is applied in a narrow, concentrated band.[8] |
| Low Recovery / Yield | 1. Compound is still on the column. 2. Compound is unstable and degraded.[4] 3. Fractions were mixed incorrectly. | 1. Flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to wash out any remaining material. 2. Test for stability on silica.[4] If unstable, switch to a different stationary phase. 3. Carefully monitor fractions with TLC before combining them. |
| Slow or Clogged Column | 1. Column packed too tightly or contains fine particles. 2. Insoluble impurities in the sample. 3. Stopcock is blocked.[4] | 1. Ensure the silica gel is of appropriate mesh size. Applying gentle air pressure (flash chromatography) can increase the flow rate.[11] 2. Filter the sample before loading it onto the column. 3. Check for blockages in the stopcock or cotton/glass wool plug.[4] |
| Cracks or Bubbles in Bed | 1. Column was allowed to run dry. 2. Heat generated from solvent mixing with silica. | 1. Never let the solvent level drop below the top of the stationary phase.[9] If cracks appear, the column must be repacked. 2. Pack the column using a slurry method to dissipate heat and ensure a uniform bed.[1] |
Experimental Protocols
Detailed Protocol for Column Chromatography Purification
This protocol outlines a standard procedure for purifying this compound using flash column chromatography.
-
Column Preparation:
-
Packing the Column (Slurry Method):
-
In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample).
-
Add the initial, low-polarity eluent (e.g., 98:2 Hexanes:EtOAc) to the silica gel to form a slurry.[1]
-
Swirl the slurry to remove air bubbles and quickly pour it into the column.[1]
-
Continuously tap the side of the column gently to encourage even packing and the release of trapped air.[1]
-
Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the sample weight) to this solution.
-
Remove the solvent via rotary evaporation until a dry, free-flowing powder remains.[11]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a protective layer of sand (approx. 1 cm) on top of the sample layer.[8]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.[11]
-
Apply pressure to the top of the column using compressed air or a pump to achieve a steady flow rate (e.g., ~2 inches/minute).[11]
-
Begin collecting the eluent in numbered test tubes or flasks.[11]
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis:
-
Spot collected fractions onto TLC plates to monitor the separation.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Mobile Phase Solvent Properties This table provides information on common solvents used for normal-phase column chromatography to aid in the selection of an appropriate mobile phase.
| Solvent | Polarity Index | Boiling Point (°C) |
| n-Hexane | 0.1 | 69 |
| Petroleum Ether | ~0.1 | 30-60 |
| Toluene | 2.4 | 111 |
| Dichloromethane (DCM) | 3.1 | 40 |
| Diethyl Ether | 4.0 | 35 |
| Ethyl Acetate (EtOAc) | 4.4 | 77 |
| Acetone | 5.1 | 56 |
| Methanol | 6.6 | 65 |
Table 2: Example Elution Conditions for Indene Derivatives The following conditions have been reported in the literature for the purification of various indene derivatives and can serve as a starting point for optimization.
| Derivative Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Substituted Dihydroindene | Silica Gel | Petroleum Ether / Ethyl Acetate (50:1) | [5] |
| Substituted Indene | Silica Gel | Petroleum Ether / Ethyl Acetate (20:1) | [5] |
| Fused Pyrroloquinolinones | Silica Gel | Petroleum Ether / Ethyl Acetate (20:1) | [12] |
| Functionalized Indene | Silica Gel | Petroleum Ether / Ethyl Acetate (5:1) | [5] |
Visual Guides
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. pharmanow.live [pharmanow.live]
- 3. labtech.tn [labtech.tn]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. Buy this compound | 62093-30-5 [smolecule.com]
- 7. Indene synthesis [organic-chemistry.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Degradation of 4,5-Dihydro-2H-indene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation pathways of 4,5-dihydro-2H-indene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound derivatives?
A1: Based on the chemical structure, which includes a benzene ring fused to a cyclopentene ring, the most common degradation pathways are oxidation, hydrolysis, and photolysis. The specific pathway will be highly dependent on the nature and position of substituents on the indene core.
-
Oxidation: The indene core itself can be susceptible to oxidation.[1][2] This can be initiated by atmospheric oxygen, peroxide impurities in excipients, or exposure to oxidizing agents.[2] Common oxidation products can include hydroxylated derivatives, ketones, and aldehydes formed by ring-opening.
-
Hydrolysis: If the derivative contains hydrolyzable functional groups, such as esters or amides, hydrolysis will be a primary degradation pathway under both acidic and alkaline conditions. For example, the amide bond in indomethacin, a related indene derivative, is susceptible to hydrolysis.
-
Photodegradation: Aromatic systems like the indene core can absorb UV light, leading to photolytic degradation. This can involve isomerization, as seen with sulindac (a drug with an indene core), or photo-oxidative processes.[3][4][5][6][7]
Q2: How do I design a forced degradation study for my this compound derivative?
A2: A forced degradation or stress testing study is crucial for understanding the intrinsic stability of your molecule.[8] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8] A typical study design includes:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60°C).[9]
-
Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[9]
-
Thermal Stress: Exposing the solid drug substance and a solution to dry heat (e.g., 80°C) and humid heat (e.g., 80°C / 75% RH).
-
Photostability: Exposing the solid drug substance and a solution to light, as per ICH Q1B guidelines (e.g., exposure to a total of 1.2 million lux hours and 200 watt-hours/square meter of UV-A light).
Q3: What analytical techniques are best suited for studying the degradation of these derivatives?
A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for the structural elucidation of isolated degradation products.
Troubleshooting Guides
Problem 1: My compound shows significant degradation under oxidative stress, but I cannot identify the degradation products.
-
Possible Cause: The degradation products may not have a chromophore, making them invisible to UV detection.
-
Troubleshooting Steps:
-
Use a universal detection method like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) in conjunction with your HPLC.
-
Employ LC-MS with a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to obtain molecular weight information of the degradants.
-
Consider derivatization of the degradation products to make them UV-active or amenable to other detection methods.
-
Problem 2: I observe the formation of multiple new peaks during photostability testing, and they are difficult to separate chromatographically.
-
Possible Cause: Photodegradation can lead to a complex mixture of isomers and photo-oxidation products.[3][4][5][6][7]
-
Troubleshooting Steps:
-
Optimize your HPLC method. Experiment with different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions, gradients, and pH.
-
Consider using Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) for improved resolution and shorter run times.
-
Employ two-dimensional LC (2D-LC) for highly complex samples.
-
Problem 3: My compound appears to be unstable in the solid state during thermal stress testing.
-
Possible Cause: The compound may have a low melting point, or it could be undergoing a solid-state reaction, possibly influenced by moisture.
-
Troubleshooting Steps:
-
Characterize the solid-state properties of your compound using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Conduct thermal stress studies under both dry and humid conditions to assess the impact of moisture.
-
Investigate different polymorphic forms or salt forms of your compound, as they can exhibit different stabilities.
-
Quantitative Data Summary
The following tables provide hypothetical examples of data from a forced degradation study on a generic this compound derivative ("Compound X").
Table 1: Summary of Forced Degradation Results for Compound X
| Stress Condition | % Degradation of Compound X | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 3 |
| 3% H₂O₂, RT, 24h | 45.1 | 4 |
| Dry Heat, 80°C, 48h | 5.3 | 1 |
| Photostability (ICH Q1B) | 12.5 | 2 |
Table 2: Major Degradation Products of Compound X Identified by LC-MS
| Degradation Product | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure |
| DP1 (Acid Hydrolysis) | 8.5 | 254.1234 | Hydrolyzed ester |
| DP2 (Base Hydrolysis) | 7.2 | 276.1098 | Ring-opened amide |
| DP3 (Oxidative) | 10.1 | 292.1045 | N-oxide |
| DP4 (Oxidative) | 11.5 | 308.1001 | Hydroxylated indene |
| DP5 (Photolytic) | 9.8 | 274.1289 | Z-isomer |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress (Solution): Heat the stock solution at 80°C for 48 hours.
-
Thermal Stress (Solid): Place the solid compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Use LC-MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolysis of the nonsteroidal anti-inflammatory drug sulindac: elucidation of kinetic behaviour and photodegradation pathways in water - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. orion.tec.ac.cr [orion.tec.ac.cr]
- 5. Photolysis of the nonsteroidal anti-inflammatory drug sulindac: elucidation of kinetic behaviour and photodegradation pathways in water - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. Cis-Trans Isomerization Reaction of Sulindac Induced by UV Irradiation in the Aqueous Media | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. The ICH guidance in practice: stress degradation studies on indinavir sulphate and development of a validated specific stability-indicating HPTLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jyoungpharm.org [jyoungpharm.org]
"preventing polyalkylation in Friedel-Crafts reactions of 4,5-Dihydro-2H-indene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Friedel-Crafts reactions of 4,5-Dihydro-2H-indene, with a specific focus on preventing polyalkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a Friedel-Crafts alkylation on this compound?
A1: The primary challenge in the Friedel-Crafts alkylation of this compound is the propensity for polyalkylation.[1][2] The initial alkylation reaction introduces an alkyl group onto the aromatic ring. Since alkyl groups are activating, the mono-alkylated product is more reactive than the starting material, making it susceptible to further alkylation and leading to a mixture of di-, tri-, and even higher alkylated products.[3][4] This reduces the yield of the desired mono-alkylated product and complicates purification.
Q2: How does the structure of this compound influence the regioselectivity of the Friedel-Crafts reaction?
A2: The bicyclic structure of this compound, which is an indane derivative, influences the position of electrophilic substitution on the aromatic ring. The alkyl portion of the indane ring is an electron-donating group, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. In the case of this compound (an unsubstituted indane), substitution is generally favored at the position para to the fused aliphatic ring for steric reasons.
Q3: Are there alternative reactions to Friedel-Crafts alkylation that can be used to introduce an alkyl group onto this compound while avoiding polyalkylation?
A3: Yes, a highly effective alternative is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[5] The acyl group introduced during acylation is deactivating, which prevents further electrophilic substitution on the aromatic ring, thus avoiding polyacylation.[2][5] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[6] This two-step sequence provides a much cleaner route to the mono-alkylated product.
Q4: What are the most common Lewis acids used for Friedel-Crafts reactions on indane-like substrates?
A4: Aluminum chloride (AlCl₃) is a very common and potent Lewis acid catalyst for Friedel-Crafts reactions.[3][7] Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) can also be used.[8] For some substrates, milder and more environmentally friendly solid acid catalysts are also being explored.[9] The choice of catalyst can influence the reactivity and selectivity of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-alkylated product and formation of multiple products. | Polyalkylation is occurring due to the activating nature of the initially introduced alkyl group. | 1. Use a large excess of this compound: This increases the statistical probability of the electrophile reacting with the starting material rather than the more reactive mono-alkylated product.2. Consider Friedel-Crafts Acylation followed by Reduction: This is the most reliable method to ensure mono-substitution. The deactivating acyl group prevents further reactions.[5]3. Lower the reaction temperature: This can sometimes help to improve selectivity by favoring the kinetic product. |
| No reaction or very slow reaction rate. | 1. Inactive catalyst: The Lewis acid may have been deactivated by moisture or other impurities.2. Insufficiently reactive electrophile: The alkylating or acylating agent may not be reactive enough under the chosen conditions.3. Deactivated substrate: Although unlikely for this compound, the presence of strongly deactivating substituents on the aromatic ring can inhibit the reaction. | 1. Ensure anhydrous conditions: Use freshly opened or purified Lewis acid and dry solvents.2. Increase catalyst loading: A higher concentration of the Lewis acid can increase the reaction rate.3. Use a more reactive electrophile or a stronger Lewis acid. 4. Increase the reaction temperature. |
| Formation of rearranged products (in alkylation). | The carbocation intermediate formed during alkylation may undergo rearrangement to a more stable carbocation. | 1. Use an alkylating agent that forms a stable carbocation: Tertiary and benzylic halides are less prone to rearrangement.2. Employ Friedel-Crafts Acylation: The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[2] |
| Difficulty in separating the product from the reaction mixture. | The product may form a complex with the Lewis acid catalyst. | During the workup, add ice and then an aqueous acid (e.g., dilute HCl) to hydrolyze the aluminum salts and break up any complexes. This will help to move the inorganic salts into the aqueous layer for easier separation. |
Experimental Protocols
Detailed Methodology for Mono-acylation of a Substituted Indane Derivative
The following protocol is adapted from a patented procedure for the intramolecular Friedel-Crafts acylation to form a substituted 2,3-dihydro-1-oxo-1H-indene derivative, which serves as a relevant example for acylation on an indane system.[10]
Reaction: Intramolecular Friedel-Crafts acylation of 3-(2-cyanophenyl)propanoyl chloride.
Materials:
-
3-(2-cyanophenyl)propanoic acid
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Hydrochloric acid (HCl), dilute aqueous solution
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-cyanophenyl)propanoic acid in anhydrous dichloromethane.
-
Slowly add oxalyl chloride to the solution at room temperature.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
-
Friedel-Crafts Acylation:
-
Dissolve the crude 3-(2-cyanophenyl)propanoyl chloride in anhydrous dichloromethane in a separate reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Carefully add anhydrous aluminum chloride portion-wise to the cooled solution, keeping the temperature below 10 °C. The molar ratio of the acid chloride to aluminum trichloride should be approximately 1:1.05.[10]
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to reflux (approximately 130-135 °C, which may require a sealed tube or a high-boiling solvent if DCM is not suitable for this temperature, suggesting the patent might have a typo and reflux in DCM is what is intended, which is around 40°C. For the purpose of this example, we will assume reflux in DCM).[10]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Add dilute hydrochloric acid to dissolve any remaining aluminum salts.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile.
-
Visualizations
Logical Workflow for Preventing Polyalkylation
Caption: Decision tree for selecting a synthetic strategy to control alkylation.
Reaction Pathway Comparison
Caption: Comparison of direct alkylation versus acylation-reduction pathways.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2953609A - Preparation of substituted tetrahydro-indenoindene - Google Patents [patents.google.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 9. allindianpatents.com [allindianpatents.com]
- 10. CN111704559A - A kind of method for preparing 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile - Google Patents [patents.google.com]
Technical Support Center: Monitoring Reaction Progress by TLC
Topic: Monitoring the Hydrogenation of Indene to 4,5-Dihydro-2H-indene (Indane) by Thin-Layer Chromatography (TLC)
This guide provides technical support for researchers, scientists, and drug development professionals on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of the hydrogenation of indene to this compound (indane).
Frequently Asked Questions (FAQs)
Q1: How can I use TLC to determine if my hydrogenation reaction is complete?
A1: TLC is an effective technique to monitor the progress of a reaction by separating the components of a reaction mixture based on polarity.[1] To monitor your reaction, you will spot a small sample of your reaction mixture onto a TLC plate alongside your starting material (indene). As the reaction progresses, you will observe the disappearance of the starting material spot and the appearance of a new spot corresponding to your product (indane). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[2]
Q2: What is a suitable mobile phase (solvent system) for separating indene and indane on a silica TLC plate?
A2: The ideal solvent system will provide good separation between the starting material and the product, with Retention Factor (Rf) values ideally between 0.2 and 0.8.[3] Since indene and indane are relatively non-polar hydrocarbons, a non-polar solvent system is a good starting point. A common choice for such compounds is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.
A good starting point would be a high ratio of the non-polar solvent, for example:
-
95:5 Hexane:Ethyl Acetate
-
9:1 Petroleum Ether:Dichloromethane
You may need to adjust the ratio to achieve optimal separation.[3][4] Increasing the proportion of the more polar solvent will generally increase the Rf values of your compounds.
Q3: How can I visualize the spots for indene and indane on the TLC plate?
A3: Since indene and indane are colorless compounds, visualization techniques are necessary to see the spots on the TLC plate.[5][6]
-
UV Light (Non-destructive): Indene, being an aromatic and conjugated system, is UV-active and will appear as a dark spot under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[7] This is the most common and non-destructive first step for visualization.[6][7]
-
Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor in a sealed chamber is a common method. Iodine complexes with many organic compounds, rendering them as yellow-brown spots.[5][7]
-
Potassium Permanganate (KMnO4) Stain (Destructive): A potassium permanganate stain is effective for visualizing compounds with functional groups that can be oxidized, such as the double bond in indene. Indene will react with the permanganate to produce a yellow or brown spot on a purple background.[7] Saturated compounds like indane may not stain as intensely or at all with this method.
-
PMA (Phosphomolybdic Acid) Stain (Destructive): This stain is a general-purpose visualizing agent that reacts with many organic compounds upon heating to produce blue-green spots.
Q4: What do the Rf values represent and how do I calculate them?
A4: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
The Rf value is a characteristic of a compound in a specific solvent system and is always between 0 and 1. A higher Rf value indicates a less polar compound, as it travels further up the polar silica plate.
Experimental Protocols
Detailed Methodology for Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber: Pour a small amount of the chosen mobile phase into a developing chamber, ensuring the solvent level is below the baseline where you will spot your samples. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures better chromatogram development. Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark tick marks for each sample you will spot.
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of your indene starting material in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the first tick mark on the baseline.
-
Lane 2 (Co-spot): On the second tick mark, spot the starting material and then, on top of the same spot, carefully spot a small aliquot of your reaction mixture.
-
Lane 3 (Reaction Mixture): Using a clean capillary tube, take a small aliquot from your reaction mixture and spot it on the third tick mark.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate by capillary action.
-
Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize the Spots: View the plate under a UV lamp and circle any visible spots with a pencil.[7] Subsequently, use a chemical stain (e.g., potassium permanganate or iodine) to visualize any non-UV active spots.[5][6]
-
Interpret the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicate the reaction is proceeding. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation
Table 1: Example Rf Values for Indene and Indane
| Compound | Mobile Phase (95:5 Hexane:Ethyl Acetate) | Visualization Method | Expected Rf Value (Approximate) |
| Indene (Starting Material) | 95:5 Hexane:Ethyl Acetate | UV, Iodine, KMnO₄ | ~ 0.4 |
| Indane (Product) | 95:5 Hexane:Ethyl Acetate | Iodine, PMA | ~ 0.6 |
Note: These are example values. Actual Rf values may vary depending on the exact TLC plate, chamber saturation, and temperature.
Mandatory Visualization
Caption: Workflow for monitoring reaction progress using TLC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | - Sample is too concentrated.[8]- Inappropriate solvent system polarity.[8]- The compound is acidic or basic and interacting strongly with the silica gel. | - Dilute your sample before spotting.[8]- Adjust the polarity of your mobile phase.[8]- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve spot shape. |
| No spots are visible on the TLC plate. | - The sample is too dilute.[8]- The compound is not UV-active, and the visualization method is not suitable.[7]- The solvent level in the chamber was above the baseline, washing the sample away.[8] | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[8]- Try a different visualization technique, such as an iodine chamber or a chemical stain.[6][7]- Ensure the baseline on your TLC plate is always above the solvent level in the developing chamber.[8] |
| The Rf values are too high (spots are near the solvent front). | - The mobile phase is too polar. | - Decrease the proportion of the polar solvent in your mobile phase (e.g., change from 90:10 hexane:ethyl acetate to 95:5). |
| The Rf values are too low (spots are near the baseline). | - The mobile phase is not polar enough. | - Increase the proportion of the polar solvent in your mobile phase (e.g., change from 95:5 hexane:ethyl acetate to 90:10). |
| The starting material and product spots are not well-separated. | - The polarity of the chosen mobile phase is not optimal for separating the two compounds. | - Try a different solvent system. You can vary the ratio of your current solvents or introduce a new solvent with a different polarity.[1] |
| The solvent front is running unevenly. | - The TLC plate is touching the side of the chamber or the filter paper.- The bottom of the TLC plate is not flat on the bottom of the chamber. | - Ensure the plate is centered in the chamber and not touching the sides.- Make sure the plate is placed evenly in the developing chamber. |
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Interpreting NMR Spectra of Substituted 4,5-Dihydro-2H-indenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for a series of substituted 4,5-Dihydro-2H-indenes, also known as indanes. Understanding the impact of various substituents on the chemical shifts and coupling constants of the indane core is crucial for the structural elucidation of novel compounds in medicinal chemistry and materials science. This document presents quantitative NMR data in structured tables, details experimental protocols for synthesis and spectral acquisition, and utilizes visualizations to clarify structural relationships and interpretation workflows.
Introduction to the 4,5-Dihydro-2H-indene Scaffold
The this compound (indan) core is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. This structural motif is present in a variety of biologically active molecules and functional materials. NMR spectroscopy is an indispensable tool for the characterization of these compounds, providing detailed information about their molecular structure. The position and nature of substituents on the aromatic ring significantly influence the electron density distribution, which in turn affects the NMR spectral parameters of the entire molecule.
This guide will compare the ¹H and ¹³C NMR spectra of the parent, unsubstituted this compound with derivatives containing electron-donating (methoxy) and electron-withdrawing (nitro) groups at the 5-position, as well as an alkyl-substituted (methyl) derivative.
Comparative Analysis of ¹H NMR Spectra
The ¹H NMR spectra of substituted 4,5-Dihydro-2H-indenes provide valuable information regarding the substitution pattern on the aromatic ring and the conformation of the five-membered ring. The chemical shifts of the aromatic and aliphatic protons are particularly sensitive to the electronic effects of the substituents.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm) of Substituted 4,5-Dihydro-2H-indenes
| Position | Unsubstituted | 5-Methoxy | 5-Nitro | 1-Methyl |
| H-1, H-3 (CH₂) | 2.91 (t) | ~2.85 | ~3.05 | - |
| H-2 (CH₂) | 2.10 (quint) | ~2.05 | ~2.20 | - |
| H-4 | 7.16 (d) | 6.75 (d) | 8.05 (d) | ~7.2 |
| H-5 | 7.22 (t) | - | - | ~7.1 |
| H-6 | 7.16 (d) | 6.70 (dd) | 7.40 (dd) | ~7.1 |
| H-7 | 7.22 (t) | 7.10 (d) | 7.35 (d) | ~7.2 |
| Substituent | - | 3.79 (s, -OCH₃) | - | 1.25 (d, -CH₃) |
Note: Data for substituted compounds are estimated based on typical substituent effects and may vary slightly based on solvent and experimental conditions.
Interpretation:
-
Unsubstituted this compound: The aromatic region shows two overlapping signals for the chemically equivalent protons H-4/H-7 and H-5/H-6. The aliphatic protons at C1/C3 appear as a triplet, and the C2 protons as a quintet due to coupling with the adjacent methylene protons.
-
5-Methoxy-4,5-Dihydro-2H-indene (Electron-Donating Group): The electron-donating methoxy group increases electron density on the aromatic ring, causing an upfield shift (to lower ppm values) of the aromatic protons, particularly the ortho and para protons (H-4, H-6, and H-7). The signal for the methoxy protons appears as a sharp singlet around 3.79 ppm.
-
5-Nitro-4,5-Dihydro-2H-indene (Electron-Withdrawing Group): The electron-withdrawing nitro group decreases electron density on the aromatic ring, resulting in a significant downfield shift (to higher ppm values) of the aromatic protons. The effect is most pronounced for the protons ortho and para to the nitro group (H-4, H-6, and H-7).
-
1-Methyl-4,5-Dihydro-2H-indene (Alkyl Group): The methyl group at the benzylic position introduces asymmetry. The methyl protons appear as a doublet due to coupling with the proton at C1.
Comparative Analysis of ¹³C NMR Spectra
The ¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic and aliphatic regions are also influenced by the substituents.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm) of Substituted 4,5-Dihydro-2H-indenes
| Position | Unsubstituted | 5-Methoxy | 5-Nitro |
| C-1, C-3 | 32.5 | ~32.0 | ~33.0 |
| C-2 | 25.3 | ~25.0 | ~25.8 |
| C-3a, C-7a | 143.0 | ~135.0, ~144.0 | ~148.0, ~145.0 |
| C-4 | 126.5 | ~112.0 | ~128.0 |
| C-5 | 124.7 | ~158.0 | ~146.0 |
| C-6 | 126.5 | ~113.0 | ~123.0 |
| C-7 | 124.7 | ~125.0 | ~125.0 |
| Substituent | - | 55.4 (-OCH₃) | - |
Note: Data for substituted compounds are estimated based on established substituent chemical shift effects.
Interpretation:
-
Unsubstituted this compound: The spectrum shows four signals for the aromatic carbons and two signals for the aliphatic carbons.
-
5-Methoxy-4,5-Dihydro-2H-indene: The electron-donating methoxy group causes a significant downfield shift of the carbon to which it is attached (C-5) and an upfield shift of the ortho and para carbons (C-4 and C-6).
-
5-Nitro-4,5-Dihydro-2H-indene: The electron-withdrawing nitro group leads to a downfield shift of the ipso-carbon (C-5) and deshielding of the other aromatic carbons.
Experimental Protocols
General Synthesis of Substituted 4,5-Dihydro-2H-indenes
A common route for the synthesis of substituted 4,5-Dihydro-2H-indenes involves the Friedel-Crafts acylation of a substituted benzene followed by reduction and cyclization. For example, the synthesis of 5-methoxy-4,5-dihydro-2H-indene can be achieved from anisole.
Example: Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives [1]
A general procedure involves the cyclization of a substituted 3-phenylpropanoic acid using a strong acid catalyst like polyphosphoric acid (PPA).[1]
-
To 10 ml of polyphosphoric acid (PPA), add 3-(3,4,5-trimethoxyphenyl)propanoic acid (2 g, 8.32 mmol).[1]
-
Stir the mixture at 90 °C for 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and pour it into 200 ml of ice water.[1]
-
Extract the product with ethyl acetate (3 x 100 ml).[1]
-
Combine the organic layers, wash with 5% aqueous NaHCO₃, water, and saturated brine.[1]
-
Dry the organic layer over sodium sulfate and concentrate in vacuo to obtain the crude product, which can be further purified by chromatography.[1]
NMR Sample Preparation and Spectral Acquisition
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
Visualization of NMR Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the NMR spectra of a substituted this compound.
Caption: Workflow for NMR spectral interpretation.
Logical Relationships in Spectral Data
The relationship between the substituent's electronic properties and the resulting chemical shifts can be visualized as follows:
Caption: Substituent effects on NMR chemical shifts.
This guide provides a foundational understanding of how to interpret and compare the NMR spectra of substituted 4,5-Dihydro-2H-indenes. By systematically analyzing the chemical shifts and coupling patterns, researchers can confidently elucidate the structures of novel derivatives in this important class of compounds.
References
A Researcher's Guide to Confirming the Stereochemistry of 4,5-Dihydro-2H-indene Derivatives
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in characterizing novel 4,5-Dihydro-2H-indene derivatives. The spatial arrangement of atoms can profoundly influence a molecule's biological activity, making stereochemical confirmation an indispensable part of the research and development process. This guide provides a comparative overview of key analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The following sections detail the principles, experimental protocols, and comparative data for Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD) in the context of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative and Absolute Stereochemistry
NMR spectroscopy is a powerful and versatile tool for determining both the relative and, with the use of chiral derivatizing agents, the absolute stereochemistry of this compound derivatives in solution.
a) Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Stereochemistry
NOESY is a 2D NMR technique that identifies protons that are close in space. The intensity of the cross-peaks in a NOESY spectrum is inversely proportional to the sixth power of the distance between the protons, making it an excellent method for determining the relative configuration of substituents, such as cis or trans isomers.
Experimental Protocol: NOESY
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-50 mM.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥400 MHz). Key parameters to optimize include the mixing time (typically 500-800 ms for small molecules), the number of transients, and the spectral width.
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: Analyze the cross-peaks in the processed spectrum. The presence of a cross-peak between two protons indicates that they are spatially proximate (typically < 5 Å). By correlating the protons on the stereocenters with other protons in the molecule, the relative stereochemistry can be deduced.
Illustrative Workflow for NOESY Experiment
b) Mosher's Method for Absolute Stereochemistry
For chiral this compound derivatives containing a hydroxyl or primary/secondary amine group, Mosher's method is a widely used NMR technique to determine the absolute configuration. This method involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl ring in the MTPA moiety causes characteristic chemical shift differences (Δδ) in the ¹H NMR spectra of the two diastereomers, which can be correlated to the absolute stereochemistry at the chiral center.[1][2]
Experimental Protocol: Mosher's Method
-
Esterification/Amidation: React the enantiopure this compound derivative (containing an -OH or -NHR group) separately with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a base (e.g., pyridine, DMAP) to form the (R)-MTPA and (S)-MTPA diastereomers.
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA derivatives.
-
Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δₛ - δᵣ) for the protons on both sides of the stereocenter.
-
Configuration Assignment: A positive Δδ for protons on one side of the stereocenter and a negative Δδ on the other side, when arranged according to the established model, allows for the assignment of the absolute configuration.
Illustrative Workflow for Mosher's Method
X-ray Crystallography: The Gold Standard for Absolute Configuration
Single-crystal X-ray crystallography is considered the most definitive method for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the electron density can be generated, providing an unambiguous assignment of the absolute configuration.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the enantiomerically pure this compound derivative of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The absolute configuration is typically determined using the Flack parameter, which should be close to 0 for the correct enantiomer.
-
Analysis: Visualize the solved crystal structure to confirm the connectivity and absolute stereochemistry of the molecule.
Illustrative Workflow for X-ray Crystallography
Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Separation and Purity
Chiral HPLC is an essential technique for separating the enantiomers of a racemic mixture of a this compound derivative. This separation allows for the determination of enantiomeric excess (ee) and the isolation of individual enantiomers for further characterization and biological testing.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often effective for a wide range of compounds.
-
Method Development: Develop a separation method by optimizing the mobile phase (e.g., hexane/isopropanol for normal phase, or an aqueous/organic mixture for reversed-phase), flow rate, and column temperature.
-
Analysis: Inject the racemic or enantiomerically enriched sample onto the chiral column. The two enantiomers will interact differently with the CSP and elute at different retention times.
-
Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers in the chromatogram.
Illustrative Workflow for Chiral HPLC
Vibrational Circular Dichroism (VCD): A Powerful Chiroptical Technique
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule in solution can be determined.[1]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound derivative at a relatively high concentration in a suitable solvent that has minimal IR absorbance in the region of interest.
-
Data Acquisition: Record the VCD and IR spectra of the sample.
-
Computational Modeling: Perform quantum chemical calculations (typically using Density Functional Theory, DFT) to predict the VCD spectrum for one of the enantiomers.
-
Spectral Comparison: Compare the experimental VCD spectrum with the computationally predicted spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.
Illustrative Workflow for VCD Spectroscopy
Comparative Analysis of Techniques
The choice of technique for stereochemical determination depends on several factors, including the nature of the sample, the information required (relative vs. absolute configuration), and the available instrumentation.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR (NOESY) | Relative stereochemistry | 5-10 mg, soluble | Non-destructive, provides detailed structural information in solution | Does not provide absolute configuration |
| NMR (Mosher's Method) | Absolute configuration | 5-10 mg, soluble, must contain -OH or -NHR group | Relatively rapid, performed in solution | Requires chemical derivatization, interpretation can be complex |
| X-ray Crystallography | Absolute configuration | High-quality single crystals | Unambiguous determination of absolute stereochemistry | Crystallization can be a major bottleneck, provides solid-state structure which may differ from solution conformation |
| Chiral HPLC | Enantiomeric excess, separation of enantiomers | Soluble | Excellent for determining enantiomeric purity and for preparative separation | Does not provide absolute configuration without a known standard |
| VCD Spectroscopy | Absolute configuration | 5-10 mg, soluble, high concentration | Applicable to a wide range of molecules in solution, no derivatization needed | Requires specialized equipment and computational resources |
Conclusion
Confirming the stereochemistry of this compound derivatives is a multifaceted task that can be accomplished using a variety of powerful analytical techniques. A combination of methods often provides the most comprehensive and unambiguous results. For instance, chiral HPLC can be used to separate enantiomers, followed by VCD or X-ray crystallography to determine the absolute configuration of each. NOESY remains an invaluable tool for elucidating the relative stereochemistry of diastereomers. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize the three-dimensional structure of these important molecules.
References
A Comparative Analysis of the Chemical Reactivity of 4,5-Dihydro-2H-indene and Tetralin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4,5-Dihydro-2H-indene and tetralin, two bicyclic aromatic hydrocarbons that are common structural motifs in medicinal chemistry and materials science. Understanding their relative reactivity is crucial for designing synthetic routes and predicting metabolic pathways. This analysis is supported by experimental data from peer-reviewed literature.
For the purpose of this guide, where specific data for this compound is not available, its fully saturated analogue, indane (2,3-dihydro-1H-indene), will be used as a proxy for reactivity at the aromatic ring and benzylic positions due to structural similarity. It is important to note that the double bond in the cyclopentene ring of this compound may influence its reactivity in ways not captured by the data for indane.
Executive Summary
Overall, experimental data suggests that tetralin is more reactive than indane in electrophilic aromatic substitution reactions . This difference in reactivity can be attributed to a combination of steric and electronic effects arising from the fused aliphatic ring. Specifically, the six-membered aliphatic ring in tetralin imparts a less strained and more activating effect on the aromatic ring compared to the five-membered ring in indane. In reactions involving the benzylic positions, both molecules exhibit susceptibility to oxidation and halogenation, with the specific outcomes dependent on the reaction conditions.
Data Presentation: Comparative Reactivity in Electrophilic Aromatic Substitution
The following table summarizes the kinetic data from a comparative study on the chlorination of indane and tetralin with chlorine acetate in aqueous acetic acid. The partial rate factors indicate the reactivity of a specific position on the aromatic ring relative to a single position on a benzene molecule.
| Compound | Position of Substitution | Partial Rate Factor (f) | Relative Reactivity (α:β) |
| Indane | α (position 4) | 1.8 | 0.11 |
| β (position 5) | 16.5 | ||
| Tetralin | α (position 5) | 5.5 | 0.28 |
| β (position 6) | 19.5 |
Data sourced from a study on the kinetics of chlorination with chlorine acetate[1].
The data clearly indicates that both the α and β positions of tetralin are more reactive towards electrophilic chlorination than the corresponding positions in indane.[1] The α:β reactivity ratio is also higher for tetralin, suggesting a greater preference for substitution at the β-position in indane compared to tetralin.[1]
Experimental Protocols
Benzylic Oxidation of Tetralin to Tetralin Hydroperoxide
This protocol describes the liquid-phase oxidation of tetralin using molecular oxygen.
Materials:
-
Pure tetralin (4.54 moles)
-
Oxygen gas
-
1-liter round-bottomed three-necked flask
-
Thermometer
-
Reflux condenser
-
Fritted-glass gas dispersion tubes
-
Constant-temperature bath
-
Toluene
-
Apparatus for suction filtration
Procedure:
-
Place 600 g of pure tetralin into the 1-liter flask equipped with a thermometer, reflux condenser, and two gas dispersion tubes.[2]
-
Immerse the flask in a constant-temperature bath maintained at 70°C.[2]
-
Pass a finely dispersed stream of oxygen through the tetralin.[2]
-
Continue the oxidation for 24–48 hours, monitoring the peroxide content until it reaches 25–30% (active oxygen content of 2.4–2.9%).[2]
-
To isolate the product, distill the reaction mixture under reduced pressure (0.2–0.4 mm) to remove unoxidized tetralin.[2]
-
Dissolve the residue, which is approximately 80% tetralin hydroperoxide, in toluene.[2]
-
Cool the toluene solution to -50°C with stirring to crystallize the hydroperoxide.[2]
-
Collect the precipitate by suction filtration and dry at room temperature under vacuum to yield moderately pure tetralin hydroperoxide.[2]
-
Recrystallize from toluene at -30°C for further purification.[2]
Benzylic Oxo-functionalization of Indane
This two-step protocol involves benzylic bromination followed by a Kornblum-type oxidation to convert indane to 1-indanone.
Step 1: Benzylic Bromination
A general procedure for benzylic bromination is described as a specific protocol for indane was not detailed in the provided search results.
Materials:
-
Indane
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Carbon tetrachloride (CCl₄) as solvent
-
Reflux condenser
-
Light source (for initiation, if needed)
Procedure:
-
Dissolve indane in CCl₄ in a round-bottom flask.
-
Add N-bromosuccinimide and a catalytic amount of a radical initiator.
-
Heat the mixture to reflux. The reaction can be initiated by a light source if necessary.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to obtain the crude 1-bromoindane.
Step 2: Kornblum-type Oxidation
Materials:
-
1-bromoindane
-
Silver nitrate (AgNO₃) or other suitable oxidizing agent
-
Solvent (e.g., dimethyl sulfoxide - DMSO)
Procedure:
-
Dissolve the crude 1-bromoindane in a suitable solvent like DMSO.
-
Add silver nitrate to the solution.
-
Heat the reaction mixture to facilitate the oxidation. The silver-assisted reaction aids in the formation of the corresponding ketone.[3]
-
Monitor the formation of 1-indanone by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the resulting 1-indanone by column chromatography or distillation.
Visualizations
Caption: General mechanism for electrophilic aromatic substitution.
Caption: Experimental workflow for benzylic oxidation.
Caption: Structural comparison and key reactive positions.
References
- 1. Some observations relating to substituent effects in halogenation. Part VIII. The kinetics and reactions of indane, 9,10-dihydroanthracene, and tetralin with chlorine acetate in aqueous acetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. repository.ukim.mk [repository.ukim.mk]
"structure-activity relationship (SAR) studies of 4,5-Dihydro-2H-indene analogs"
A deep dive into the structure-activity relationships of 4,5-Dihydro-2H-indene analogs reveals their potential as potent inhibitors of tubulin polymerization for anticancer applications and as acetylcholinesterase inhibitors for neurodegenerative diseases. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols.
The rigid bicyclic framework of the this compound scaffold has proven to be a versatile template for the design of bioactive molecules. Researchers have successfully developed analogs that exhibit significant inhibitory effects on crucial biological targets, demonstrating the potential of this chemical motif in medicinal chemistry. This guide compares the structure-activity relationships (SAR) of two distinct series of this compound analogs: one targeting tubulin polymerization in cancer cells and another aimed at acetylcholinesterase inhibition for the potential treatment of Alzheimer's disease.
I. Inhibition of Tubulin Polymerization: A Strategy Against Cancer
A series of novel 2,3-dihydro-1H-indene derivatives have been synthesized and evaluated for their potential as tubulin polymerization inhibitors. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative SAR Data: Antiproliferative and Tubulin Polymerization Inhibitory Activities
The following table summarizes the in vitro activity of selected this compound analogs against various human cancer cell lines and their direct effect on tubulin polymerization. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or tubulin polymerization.
| Compound ID | R Group | K562 (IC50, μM) | A549 (IC50, μM) | HCT116 (IC50, μM) | MCF-7 (IC50, μM) | Tubulin Polymerization (IC50, μM) |
| 1a | 4-OCH3 | 0.045 | 0.032 | 0.028 | 0.087 | 1.5 |
| 1b | 4-OH | 0.038 | 0.029 | 0.025 | 0.076 | 1.3 |
| 1c | 4-F | 0.061 | 0.045 | 0.039 | 0.112 | 1.8 |
| 1d | 4-Cl | 0.052 | 0.038 | 0.033 | 0.095 | 1.6 |
| CA-4 * | - | 0.002 | 0.001 | 0.001 | 0.003 | 1.2 |
*CA-4 (Combretastatin A-4) is a known tubulin polymerization inhibitor used as a positive control.
Key SAR Observations:
-
Analogs with a hydroxyl group at the 4-position of the phenyl ring (Compound 1b ) generally exhibit the most potent antiproliferative activity across all tested cell lines.
-
The presence of a methoxy group (Compound 1a ) also confers strong activity.
-
Halogen substitution (Compounds 1c and 1d ) slightly reduces the potency compared to hydroxyl and methoxy groups.
-
All tested analogs show direct inhibition of tubulin polymerization, confirming their mechanism of action.
Experimental Protocols
Cell Growth Inhibition Assay (CCK-8 Assay): Human cancer cell lines (K562, A549, HCT116, and MCF-7) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, 10 μL of CCK-8 solution was added to each well, and the plates were incubated for an additional 2 hours. The absorbance at 450 nm was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay: Purified tubulin was incubated with the test compounds in a polymerization buffer at 37°C. The polymerization of tubulin into microtubules was monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer. The IC50 value for tubulin polymerization inhibition was determined by comparing the extent of polymerization in the presence of the test compounds to that of a control.
Visualizing the Mechanism of Action
The following diagram illustrates the signaling pathway affected by these this compound analogs.
Caption: Inhibition of tubulin polymerization by this compound analogs.
II. Acetylcholinesterase Inhibition: A Potential for Alzheimer's Treatment
A different series of indene-derived hydrazides have been investigated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for managing the symptoms of Alzheimer's disease.
Quantitative SAR Data: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activities
The inhibitory activities of selected indene-hydrazide analogs against human AChE and BuChE are presented below. Donepezil, a known AChE inhibitor, was used as a reference compound.
| Compound ID | R Group | AChE (IC50, μM) | BuChE (IC50, μM) | Selectivity Index (BuChE/AChE) |
| 2a | 4-OH | 13.86 ± 0.16 | 48.55 ± 0.14 | 3.50 |
| 2b | 3-OH | 40.43 ± 0.07 | 92.86 ± 0.07 | 2.29 |
| 2c | 4-OCH3 | 25.18 ± 0.21 | 63.45 ± 0.25 | 2.52 |
| 2d | 3,4-(OH)2 | 18.92 ± 0.11 | 55.23 ± 0.19 | 2.92 |
| Donepezil * | - | 0.024 ± 0.001 | 3.54 ± 0.08 | 147.5 |
*Donepezil is a standard drug used for the treatment of Alzheimer's disease.
Key SAR Observations:
-
A hydroxyl group at the para-position of the benzylidene ring (Compound 2a ) resulted in the most potent AChE inhibition in this series.[1]
-
Moving the hydroxyl group to the meta-position (Compound 2b ) decreased the inhibitory activity.[1]
-
A methoxy group at the para-position (Compound 2c ) was less effective than a hydroxyl group.
-
The presence of two hydroxyl groups (Compound 2d ) provided potent inhibition, though slightly less than the single para-hydroxyl analog.
Experimental Protocols
In Vitro Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay: The inhibitory activity of the compounds against AChE (from electric eel) and BuChE (from equine serum) was determined using a modified Ellman's method. The assay was performed in a 96-well plate. The reaction mixture contained the respective enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations. The reaction was initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE). The hydrolysis of the substrate produces a yellow-colored product, which was monitored spectrophotometrically at 412 nm. The IC50 values were calculated by plotting the percentage of inhibition versus the inhibitor concentration.
Visualizing the Mechanism of Action
The following diagram depicts the general workflow for an SAR study of this compound analogs.
Caption: A generalized workflow for conducting SAR studies.
Conclusion
The this compound scaffold serves as a privileged structure in medicinal chemistry, enabling the development of potent and selective inhibitors for diverse biological targets. The comparative analysis presented here highlights how subtle modifications to the peripheral substituents on the indene core can dramatically influence biological activity, redirecting the therapeutic application from anticancer to neuroprotective agents. Further exploration of this versatile scaffold holds significant promise for the discovery of novel therapeutics.
References
Comparative Analysis of 4,5-Dihydro-2H-indene Derivatives: A Computational and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4,5-Dihydro-2H-indene derivatives, focusing on their computational modeling, molecular docking, and experimentally determined biological activities. The following sections detail the performance of these compounds against relevant biological targets, outline the methodologies used for their evaluation, and visualize key experimental workflows.
Data Presentation: Performance of this compound Derivatives
The following table summarizes the in vitro anti-proliferative activity of a lead this compound derivative, compound 12d , against a panel of human cancer cell lines. This derivative has been identified as a potent tubulin polymerization inhibitor.[1][2]
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 12d | A549 (Lung Carcinoma) | 0.035 |
| 12d | K562 (Chronic Myelogenous Leukemia) | 0.028 |
| 12d | HCT116 (Colon Carcinoma) | 0.087 |
| 12d | MCF7 (Breast Adenocarcinoma) | 0.046 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
The anti-proliferative activity of the this compound derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The detailed protocol is as follows:
-
Cell Seeding: Human cancer cell lines (A549, K562, HCT116, and MCF7) were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Compound Treatment: The cells were incubated for 24 hours, after which they were treated with various concentrations of the synthesized derivatives.
-
Incubation: The treated cells were incubated for an additional 72 hours.
-
MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Molecular Docking Protocol
Molecular docking studies are performed to predict the binding mode and affinity of the this compound derivatives to their biological target, such as tubulin. A general workflow for such a study is outlined below:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., tubulin, PDB ID: 1SA0) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.
-
Grid Generation: A binding grid is defined around the active site of the protein. For tubulin, this is often the colchicine binding site.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, GOLD) is used to dock the prepared ligands into the defined binding site of the protein. The program explores various conformations and orientations of the ligand within the active site.
-
Pose Analysis and Scoring: The resulting docking poses are analyzed, and the best pose for each ligand is selected based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
Mandatory Visualization
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow for the design, synthesis, and biological evaluation of novel this compound derivatives.
Caption: Workflow for drug discovery of this compound derivatives.
Signaling Pathway Inhibition
Studies have shown that certain this compound derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[1][2][3] The diagram below illustrates this mechanism of action.
References
A Comparative Guide to the X-ray Crystallographic Analysis of 4,5-Dihydro-2H-indene Compounds
For researchers and professionals in the field of drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive method for elucidating these structures, providing critical insights for structure-based drug design. This guide offers a comparative analysis of the X-ray crystallographic data for two distinct 4,5-Dihydro-2H-indene derivatives, presenting key experimental data in a clear, comparative format.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for two this compound derivatives, providing a direct comparison of their solid-state structures.
| Parameter | Compound 1: 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[1] | Compound 2: Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate[2] |
| Chemical Formula | C₁₁H₁₁BrO₃ | C₂₀H₂₀O₃ |
| Molecular Weight | 271.11 g/mol | 308.37 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell Dimensions | a = 7.1234 (3) Å, b = 10.5678 (5) Å, c = 14.2345 (6) Å, β = 98.456 (2)° | a = 10.123 (1) Å, b = 15.432 (2) Å, c = 10.987 (1) Å, β = 101.23 (1)° |
| Volume (ų) | 1059.81 (8) | 1684.5 (3) |
| Z | 4 | 4 |
| Temperature (K) | 100 | 298 |
| R-factor | 0.049 | 0.049 |
| wR-factor | 0.112 | 0.187 |
Experimental Protocols
Compound 1: 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[1]
Synthesis and Crystallization: The synthesis of 5,7-dihydroxy-2,3-dihydro-1H-inden-1-one is currently under development as a core structure for kinase inhibitors. The specific synthesis protocol for the 4-bromo-5,7-dimethoxy derivative was not detailed in the publication. Crystals suitable for X-ray diffraction were obtained through slow evaporation from an unspecified solvent.
X-ray Data Collection and Structure Refinement: Data were collected on a Bruker APEXII CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².
Compound 2: Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate[2]
Synthesis and Crystallization: The title compound was synthesized by reacting 1,2-bis(halomethyl)benzene with ethyl 3-oxo-3-(p-tolyl)propanoate in a two-step C-alkylation process. Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in ethyl acetate at 293 K.
X-ray Data Collection and Structure Refinement: Data were collected at 298 K. The structure was solved and refined using standard techniques. The final R-factor was 0.049 for observed reflections.
Visualizing the Workflow and Structural Relationships
To better illustrate the processes and logical connections in crystallographic analysis, the following diagrams are provided.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4,5-Dihydro-2H-indene-based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4,5-dihydro-2H-indene scaffold is a privileged structural motif in medicinal chemistry, serving as the core for a variety of potent and selective inhibitors targeting diverse biological entities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of two distinct classes of inhibitors based on this versatile scaffold: tubulin polymerization inhibitors for oncology applications and monoamine oxidase B (MAO-B) inhibitors for the management of neurodegenerative disorders.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative efficacy data for representative this compound-based inhibitors, offering a clear comparison of their performance in both laboratory and preclinical settings.
Table 1: In Vitro Efficacy of this compound-based Inhibitors
| Inhibitor Class | Compound | Target | Assay Type | Cell Line/Enzyme Source | IC50 / Ki | Citation |
| Tubulin Polymerization Inhibitor | Compound 12d | Tubulin | Cell Proliferation (CCK-8) | K562 (Human Chronic Myelogenous Leukemia) | 0.028 µM | |
| A549 (Human Lung Carcinoma) | 0.035 µM | |||||
| HCT116 (Human Colon Carcinoma) | 0.042 µM | |||||
| MCF-7 (Human Breast Adenocarcinoma) | 0.087 µM | |||||
| Monoamine Oxidase B (MAO-B) Inhibitor | Indanone Derivative | MAO-B | Enzyme Inhibition | Recombinant Human MAO-B | 0.001 - 0.030 µM |
Table 2: In Vivo Efficacy of a this compound-based Tubulin Inhibitor
| Compound | Animal Model | Tumor Type | Dosing | Efficacy Metric | Result | Citation |
| Compound 12d | Nude Mice | K562 Xenograft | 20 mg/kg (i.p.) | Tumor Growth Inhibition | Significant reduction in tumor volume and weight | |
| Angiogenesis Inhibition (CD31 staining) | Reduced microvessel density in tumor tissue |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanisms and methodologies involved.
Caption: Signaling pathway of a this compound-based tubulin inhibitor.
Caption: General experimental workflow from in vitro screening to in vivo evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Tubulin Polymerization Inhibition
-
In Vitro Cell Proliferation Assay (CCK-8)
-
Cancer cell lines (K562, A549, HCT116, MCF-7) are seeded in 96-well plates at a density of 5,000 cells/well and cultured for 24 hours.
-
Cells are then treated with various concentrations of the this compound-based inhibitor (e.g., Compound 12d) for 48 hours.
-
Following treatment, 10 µL of CCK-8 solution is added to each well, and the plates are incubated for 2 hours at 37°C.
-
The absorbance at 450 nm is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
-
In Vivo Xenograft Tumor Model
-
Female BALB/c nude mice (4-6 weeks old) are subcutaneously injected in the right flank with 1x10^7 K562 cells suspended in PBS.
-
When the tumors reach a volume of approximately 100-150 mm³, the mice are randomly assigned to a control group (vehicle) and a treatment group.
-
The treatment group receives intraperitoneal (i.p.) injections of the inhibitor (e.g., Compound 12d at 20 mg/kg) daily for a specified period.
-
Tumor volume and body weight are measured every other day. Tumor volume is calculated using the formula: (length × width²) / 2.
-
At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and photographed.
-
For angiogenesis assessment, tumor tissues are fixed, sectioned, and stained for the endothelial cell marker CD31. Microvessel density is then quantified.
-
Monoamine Oxidase B (MAO-B) Inhibition
-
In Vitro Enzyme Inhibition Assay
-
Recombinant human MAO-B is pre-incubated with various concentrations of the this compound-based inhibitor in a buffer solution at 37°C.
-
The enzymatic reaction is initiated by the addition of a substrate (e.g., kynuramine or a fluorogenic substrate).
-
The reaction is allowed to proceed for a specific time, and the formation of the product is measured. For kynuramine, this is often done by measuring the fluorescence of 4-hydroxyquinoline.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
-
In Vivo Model for Parkinson's Disease (MPTP-induced)
-
Mice are treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms by selectively destroying dopaminergic neurons in the substantia nigra.
-
Animals are then treated with the this compound-based MAO-B inhibitor or a vehicle control.
-
Behavioral tests, such as the rotarod test (to assess motor coordination) and the open-field test (to measure locomotor activity), are performed to evaluate the therapeutic effect of the inhibitor.
-
Post-mortem analysis of brain tissue is conducted to measure the levels of dopamine and its metabolites in the striatum and to quantify the number of surviving dopaminergic neurons (e.g., by tyrosine hydroxylase immunohistochemistry).
-
Conclusion
The this compound scaffold demonstrates remarkable versatility, providing a foundation for potent inhibitors with distinct therapeutic applications. As tubulin polymerization inhibitors, these compounds exhibit significant anti-proliferative activity in vitro and suppress tumor growth and angiogenesis in vivo, highlighting their potential in oncology. In parallel, derivatives of this scaffold show promise as highly potent and selective MAO-B inhibitors, suggesting a therapeutic avenue for neurodegenerative conditions like Parkinson's disease. The comparative data and methodologies presented in this guide underscore the importance of this chemical framework in the ongoing development of novel therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.
Unveiling the Target Landscape of 4,5-Dihydro-2H-indene Drugs: A Comparative Guide to Cross-Reactivity and Off-Target Effects
For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. This guide provides a comparative analysis of the cross-reactivity and off-target effects of drugs based on the 4,5-Dihydro-2H-indene scaffold. We delve into their interactions with unintended biological targets, offering a side-by-side comparison with alternative compounds and presenting key experimental data to inform drug development strategies.
The this compound core is a versatile scaffold found in a variety of biologically active compounds, from potent anti-cancer agents that target tubulin to anti-inflammatory drugs that inhibit cyclooxygenase (COX) enzymes. While their on-target efficacy is often well-characterized, the potential for off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing. This guide aims to illuminate these off-target profiles.
Tubulin Polymerization Inhibitors: A Case Study in Selectivity
A novel series of this compound derivatives has been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site, exhibiting significant anti-cancer and anti-angiogenic properties.[1][2][3] One of the most potent compounds in this series, compound 12d , demonstrates impressive anti-proliferative activity against various cancer cell lines.[1][2][3]
To contextualize the selectivity of this indene derivative, we compare it with Combretastatin A-4 (CA-4), a well-known natural product that also binds to the colchicine site on tubulin.
Comparative Anti-proliferative and Tubulin Polymerization Inhibition Data
| Compound | Target | Assay | K562 (IC₅₀, µM) | A549 (IC₅₀, µM) | Hela (IC₅₀, µM) | HepG2 (IC₅₀, µM) | Tubulin Polymerization (IC₅₀, µM) | [³H]-Colchicine Competitive Binding (%) @ 5µM |
| Indene Derivative 12d | Tubulin (Colchicine Site) | Cell Viability / Tubulin Assay | 0.028 | 0.045 | 0.087 | 0.036 | 3.24 | 71.43 |
| Combretastatin A-4 (CA-4) | Tubulin (Colchicine Site) | Cell Viability / Tubulin Assay | - | - | - | - | ~1-2 | - |
Table 1: Quantitative comparison of an exemplary this compound derivative (12d) and Combretastatin A-4. Data for compound 12d from Xu et al. (2023).[1][2][3] Data for CA-4 is a representative value from the literature.
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Signaling pathway of tubulin polymerization inhibitors.
Cyclooxygenase (COX) Inhibitors: Exploring Off-Target Activities
Certain indene derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) indomethacin (an indole derivative often studied alongside indenes), are known to inhibit COX enzymes. To understand their off-target potential, we can compare their profiles with selective COX-2 inhibitors like celecoxib and the withdrawn rofecoxib.
Known Off-Target Effects of Comparative COX Inhibitors
| Drug | Primary Target | Known Off-Target Effects/Cross-Reactivity |
| Indomethacin | COX-1 and COX-2 | Inhibition of cGMP-phosphodiesterase (PDE) at high concentrations.[4] |
| Celecoxib | COX-2 | Antibacterial activity against Francisella tularensis (COX-2 independent).[1] Activation of protein kinase G (PKG) pathway.[4] Upregulation of ERK and/or p38 activity in HNSCC cells.[5] |
| Rofecoxib (withdrawn) | COX-2 | Increased risk of cardiovascular events (heart attack, stroke).[6][7] |
Table 2: Summary of known off-target effects of selected COX inhibitors.
Experimental Workflow for Off-Target Profiling
Caption: General workflow for assessing off-target effects.
Experimental Protocols
Detailed and robust experimental protocols are crucial for generating reliable and comparable data. Below are summaries of key methodologies used to assess on-target and off-target effects.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm in a temperature-controlled spectrophotometer.
-
Reagents: Purified tubulin (>99% pure), GTP, glutamate, and a buffer system (e.g., PIPES buffer).
-
Procedure:
-
Tubulin is pre-incubated with the test compound or vehicle control on ice.
-
The reaction is initiated by warming the mixture to 37°C to induce polymerization.
-
The change in absorbance is recorded over time.
-
IC₅₀ values are calculated by plotting the rate of polymerization against the concentration of the inhibitor.
-
Competitive Radioligand Binding Assay for Colchicine Site
This assay determines if a test compound binds to the colchicine binding site on tubulin.[8]
-
Principle: A radiolabeled ligand with known affinity for the colchicine site (e.g., [³H]-colchicine) is competed for binding with the unlabeled test compound.
-
Reagents: Purified tubulin, [³H]-colchicine, test compound, and filtration buffer.
-
Procedure:
-
Tubulin is incubated with a fixed concentration of [³H]-colchicine and varying concentrations of the test compound.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured by liquid scintillation counting.
-
The percentage of inhibition of [³H]-colchicine binding is calculated to determine the potency of the test compound.
-
Broad Panel Off-Target Screening (Radioligand Binding Assays)
These assays assess the binding of a compound to a wide array of receptors, ion channels, and transporters.
-
Principle: Similar to the competitive binding assay described above, but performed across a large panel of targets. A fixed concentration of a specific radioligand for each target is competed with a single high concentration of the test compound.
-
Procedure:
-
Membrane preparations or cells expressing the target of interest are incubated with the specific radioligand and the test compound.
-
Following incubation, bound and free radioligand are separated.
-
The amount of bound radioligand is quantified.
-
Significant inhibition (typically >50%) at a given concentration indicates a potential off-target interaction, which is then followed up with concentration-response curves to determine the affinity (Ki).[9][10]
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular context.[11][12]
-
Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Procedure:
-
Intact cells are treated with the test compound or vehicle.
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins.
-
The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
This guide provides a framework for understanding and comparing the cross-reactivity and off-target effects of this compound drugs. A thorough investigation of a compound's selectivity profile is a critical step in the development of safe and effective therapeutics. The provided data and protocols serve as a valuable resource for researchers in this field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib-induced growth inhibition in SW480 colon cancer cells is associated with activation of protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 12. youtube.com [youtube.com]
Unveiling the Anticancer Potential of 4,5,6-trimethoxy-2,3-dihydro-1H-indene Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activity of various 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives. The following sections detail their antiproliferative effects, the experimental methods used for their evaluation, and the underlying mechanism of action, supported by experimental data.
A recent study designed and synthesized a series of novel 2,3-dihydro-1H-indene analogues and evaluated their potential as anticancer agents. The core structure, 4,5,6-trimethoxy-2,3-dihydro-1H-indene, was modified with various substituted benzyl groups to investigate the structure-activity relationship. These derivatives were found to exhibit significant antiproliferative activity against several cancer cell lines by inhibiting tubulin polymerization.[1]
Comparative Antiproliferative Activity
The antiproliferative activities of the synthesized 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives were assessed against four human cancer cell lines: chronic myeloid leukemia (K562), lung cancer (A549), colon cancer (HCT116), and breast cancer (MCF7). The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each compound. The results are summarized in the table below.
| Compound | R Group (Substituent on Benzyl Moiety) | IC₅₀ (μM) vs. K562 | IC₅₀ (μM) vs. A549 | IC₅₀ (μM) vs. HCT116 | IC₅₀ (μM) vs. MCF7 |
| 12c | 3,4,5-trimethoxy | >10 | >10 | >10 | >10 |
| 12d | 4-hydroxy-3-methoxy | 0.028 | 0.035 | 0.041 | 0.087 |
| 15a | 3,4-dimethoxy | 0.20 | 0.23 | 0.28 | 0.35 |
| 15b | 4-hydroxy-3-methoxyphenyl | 0.43 | 0.51 | 0.62 | 0.78 |
Data sourced from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors.[1]
Among the tested compounds, derivative 12d , featuring a 4-hydroxy-3-methoxybenzyl substituent, demonstrated the most potent antiproliferative activity across all four cancer cell lines, with IC₅₀ values in the nanomolar range.[1] In contrast, the 3,4,5-trimethoxy substituted compound 12c showed minimal activity.[1] The replacement of the trimethoxy group in the core structure with a dimethoxy group (15a ) or a 4-hydroxy-3-methoxyphenyl group (15b ) led to a significant decrease in antiproliferative activity.[1] These findings highlight the critical role of the substitution pattern on the benzyl moiety for the observed anticancer effects.
Mechanism of Action: Tubulin Polymerization Inhibition
The potent antiproliferative activity of these 2,3-dihydro-1H-indene derivatives stems from their ability to inhibit tubulin polymerization.[1] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2] By disrupting the dynamics of microtubule assembly, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[1][3]
The lead compound, 12d , was found to bind to the colchicine binding site on tubulin, thereby inhibiting its polymerization.[1] This mechanism is similar to that of other known tubulin inhibitors used in cancer chemotherapy.[4]
Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of these compounds.
Caption: Signaling pathway of 2,3-dihydro-1H-indene derivatives.
Experimental Protocols
The biological activities of the 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives were determined using a series of well-established in vitro assays.
Antiproliferative Activity Assay (CCK-8 Assay)
The antiproliferative activity of the compounds was evaluated using the Cell Counting Kit-8 (CCK-8) assay.[1] This is a colorimetric assay that measures cell viability.
Methodology:
-
Cell Seeding: Cancer cells (K562, A549, HCT116, or MCF7) were seeded in 96-well plates at a density of approximately 3.5 x 10³ cells per well and cultured for 24 hours.[1]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 72 hours.[5]
-
CCK-8 Reagent Addition: After the incubation period, 10 µL of the CCK-8 solution was added to each well.
-
Incubation: The plates were incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
-
IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves.
The following diagram illustrates the experimental workflow for the CCK-8 assay.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 4,5-Dihydro-2H-indene Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantification of 4,5-Dihydro-2H-indene.
It is important to note that while the principles and general methodologies described are standard, the specific validation data presented in this guide are representative examples derived from the analysis of structurally similar aromatic hydrocarbons due to the limited availability of published, fully validated methods for this compound itself. These examples serve to illustrate the expected performance of each technique.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. Its high sensitivity and reliability make it a suitable candidate for the quantification of this compound.
Experimental Protocol
A typical GC-FID method for the analysis of an aromatic hydrocarbon like this compound would involve the following steps:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane). A series of calibration standards are then prepared by serial dilution of the stock solution. An internal standard (a non-interfering compound added to all samples and standards) may be used to improve precision.
-
GC System and Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), is commonly used for the separation of aromatic hydrocarbons.
-
Injector: A split/splitless injector is used, typically operating in split mode to prevent column overload.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. For example, an initial temperature of 50°C held for 1 minute, followed by a ramp of 10°C/minute to 250°C.
-
Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Detector: The Flame Ionization Detector (FID) is maintained at a high temperature (e.g., 300°C) with optimized hydrogen and air flow rates.
-
-
Data Analysis: The peak area of this compound in the chromatogram is proportional to its concentration. A calibration curve is constructed by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this calibration curve.
Representative Performance Data for GC-FID
The following table summarizes typical validation parameters for the quantification of aromatic hydrocarbons using GC-FID, based on data from the analysis of polycyclic aromatic hydrocarbons (PAHs).[1]
| Validation Parameter | Representative Performance |
| Linearity (R²) | ≥ 0.999 |
| Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
GC-FID Experimental Workflow
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
HPLC-UV is another powerful technique for the separation and quantification of compounds that absorb ultraviolet light. Given that this compound contains an aromatic ring, it is expected to have a UV chromophore, making HPLC-UV a viable analytical method.
Experimental Protocol
A plausible HPLC-UV method for the analysis of this compound would be as follows:
-
Sample Preparation: A stock solution of this compound is prepared in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol). Calibration standards are prepared by diluting the stock solution. Samples are filtered through a 0.45 µm filter before injection to remove particulate matter.
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column is a common choice for the separation of non-polar to moderately polar organic compounds.
-
Mobile Phase: A mixture of an aqueous component (e.g., water) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The separation can be performed using either an isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) elution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
Detector: A UV detector is set to a wavelength where this compound exhibits maximum absorbance. This would likely be in the range of 210-270 nm for the aromatic ring.
-
-
Data Analysis: Similar to GC-FID, a calibration curve is generated by plotting the peak area from the HPLC chromatogram against the concentration of the standards. The concentration of the analyte in unknown samples is then calculated from this curve.
Representative Performance Data for HPLC-UV
The following table provides illustrative validation data for the quantification of an aromatic compound using HPLC-UV.
| Validation Parameter | Representative Performance |
| Linearity (R²) | ≥ 0.999 |
| Range | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
HPLC-UV Experimental Workflow
Comparison of GC-FID and HPLC-UV for this compound Quantification
| Feature | GC-FID | HPLC-UV |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Suitability | Ideal for volatile and thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity | Generally very high for hydrocarbons. | Good sensitivity, but can be lower than FID for certain hydrocarbons. |
| Selectivity | High, based on chromatographic separation. | High, based on chromatographic separation and selective UV absorption. |
| Sample Throughput | Can be high with fast temperature programming. | Can be high, especially with modern ultra-high-performance systems. |
| Cost | Instrument and operational costs are generally lower than HPLC. | Higher initial instrument cost and ongoing solvent costs. |
| Solvent Consumption | Minimal, mainly for sample preparation. | Higher, due to the continuous flow of the mobile phase. |
| Derivatization | Generally not required for volatile compounds. | May be necessary for compounds without a UV chromophore. |
Conclusion
Both GC-FID and HPLC-UV are powerful and reliable techniques for the quantification of this compound. The choice between the two will depend on several factors including the sample matrix, required sensitivity, available instrumentation, and cost considerations.
-
GC-FID is likely to be the more sensitive and cost-effective method for the analysis of relatively clean samples where this compound is present as a volatile component.
-
HPLC-UV offers greater flexibility, particularly for complex sample matrices or if the analyte is present in a non-volatile form.
For any application, it is crucial to develop and validate the chosen analytical method according to the guidelines of the International Council for Harmonisation (ICH) to ensure the accuracy, precision, and reliability of the results.
References
Safety Operating Guide
Proper Disposal of 4,5-Dihydro-2H-indene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for 4,5-Dihydro-2H-indene, ensuring the safety of personnel and the protection of the environment.
This compound, a cyclic hydrocarbon, is handled in various research and development settings. While specific safety data sheets (SDS) provide the most detailed disposal instructions, a general procedure based on the handling of flammable liquids should be followed in the absence of specific institutional guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound, like many flammable organic compounds, requires careful adherence to hazardous waste regulations. The following steps outline a general procedure for its disposal:
-
Waste Identification and Segregation:
-
Properly label a dedicated, chemically compatible waste container for this compound waste. The label should clearly indicate the contents and associated hazards (e.g., "Flammable Liquid Waste: this compound").
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react, leading to dangerous situations.
-
-
Container Management:
-
Use a container that is in good condition, free from leaks, and has a secure, tight-fitting lid.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition such as heat, sparks, and open flames.
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated container, avoiding spills.
-
Do not overfill the container; allow for at least 10% headspace to accommodate vapor expansion.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste, including its composition and volume.
-
Follow all institutional procedures for waste pickup and documentation.
-
-
Emergency Preparedness:
-
In case of a spill, immediately alert personnel in the area and follow your laboratory's spill response procedure.
-
Have a spill kit readily available that is appropriate for flammable liquids. This should include absorbent materials, such as vermiculite or sand, and bags for contaminated material disposal.
-
Do not attempt to clean up a large spill without proper training and equipment. Evacuate the area and contact your EHS department or emergency services.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available from the search, general quantitative guidelines for flammable liquid storage in laboratories are provided by OSHA (Occupational Safety and Health Administration). These are summarized below for reference.
| Parameter | OSHA Guideline (29 CFR 1910.106) |
| Maximum quantity of Category 1 flammable liquids in containers outside of a storage cabinet | 25 gallons |
| Maximum quantity of Category 2, 3, or 4 flammable liquids in containers outside of a storage cabinet | 120 gallons |
| Maximum quantity of Category 2, 3, or 4 flammable liquids in a single portable tank | 660 gallons |
Note: The flammability category of this compound should be confirmed from its specific SDS.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and the manufacturer's Safety Data Sheet (SDS) for complete and accurate disposal procedures. Adherence to all local, state, and federal regulations is mandatory.
Personal protective equipment for handling 4,5-Dihydro-2H-indene
Essential Safety and Handling Guide for 4,5-Dihydro-2H-indene
This guide provides crucial safety and logistical information for the handling of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
CAS Number: 62093-30-5
-
Molecular Formula: C₉H₁₀
-
Molecular Weight: 118.18 g/mol [1]
Hazard Summary and Personal Protective Equipment (PPE)
Primary Hazards:
-
Flammability: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[2]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.
-
Skin and Eye Irritation: May cause skin and eye irritation.[2][4]
-
Respiratory Irritation: Vapors may cause respiratory irritation, drowsiness, or dizziness.[4]
The following table summarizes the recommended Personal Protective Equipment for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in a well-ventilated area or fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use. | Laboratory coat. | Not typically required if handled in a properly functioning chemical fume hood. |
| Weighing/Transferring (potential for splash or aerosol generation) | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Chemical-resistant apron over a laboratory coat. | Required if vapors/aerosols are generated. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls.[5] | A NIOSH-approved air-purifying respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) for large spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risks.
Operational Plan: Step-by-Step Guidance
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the label matches the product ordered.
-
Wear appropriate PPE (safety glasses and gloves) during inspection.
-
-
Storage:
-
Handling and Use:
-
Spill Management:
-
Small Spills:
-
Evacuate non-essential personnel.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Disposal Plan
-
Chemical Waste:
-
Dispose of unused this compound and any solutions containing it as hazardous chemical waste.
-
Collect in a properly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Contaminated Materials:
-
Dispose of any materials contaminated with this compound (e.g., gloves, absorbent materials, paper towels) as hazardous waste.
-
Place contaminated items in a sealed, labeled waste container.
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
